Suc-YVAD-AMC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H41N5O12 |
|---|---|
Molecular Weight |
723.7 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C35H41N5O12/c1-17(2)31(40-34(50)24(38-27(42)11-12-28(43)44)14-20-5-8-22(41)9-6-20)35(51)36-19(4)32(48)39-25(16-29(45)46)33(49)37-21-7-10-23-18(3)13-30(47)52-26(23)15-21/h5-10,13,15,17,19,24-25,31,41H,11-12,14,16H2,1-4H3,(H,36,51)(H,37,49)(H,38,42)(H,39,48)(H,40,50)(H,43,44)(H,45,46)/t19-,24-,25-,31-/m0/s1 |
InChI Key |
PJIMRKNDMQPGDC-NOOYZMCISA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Substrate Specificity of Suc-YVAD-AMC for Caspase-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic substrate Suc-YVAD-AMC and its specificity for caspase-1. It is designed to be a valuable resource for researchers and professionals involved in the study of inflammatory pathways, apoptosis, and the development of therapeutic agents targeting caspases. This document details the biochemical properties of the substrate, its application in enzyme activity assays, and the underlying biological pathways.
Introduction to Caspase-1 and the YVAD Substrate
Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response. It is the primary activator of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). The activation of caspase-1 is a key event in a form of programmed cell death known as pyroptosis, which is distinct from apoptosis and is inherently inflammatory.
The substrate Succinyl-Tyrosine-Valine-Alanine-Aspartic Acid-7-Amino-4-Methylcoumarin (this compound) is a synthetic tetrapeptide that mimics the natural cleavage site of caspase-1 in pro-IL-1β. The YVAD sequence is recognized with high affinity by the active site of caspase-1. Upon cleavage of the peptide bond C-terminal to the aspartate residue, the fluorophore 7-Amino-4-Methylcoumarin (AMC) is released, resulting in a measurable increase in fluorescence. This property makes this compound and its analogs, such as Acetyl-YVAD-AMC (Ac-YVAD-AMC), invaluable tools for the sensitive detection of caspase-1 activity in both purified enzyme preparations and complex biological samples like cell lysates.
Caspase-1 Activation Signaling Pathway
Caspase-1 is activated through the assembly of large, multi-protein complexes called inflammasomes. The formation of an inflammasome is typically a two-step process:
-
Priming (Signal 1): This initial step is often triggered by the recognition of pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of pro-IL-1β and components of the inflammasome, including NLRP3.
-
Activation (Signal 2): A variety of stimuli, including ion flux, mitochondrial dysfunction, and lysosomal rupture, can trigger the assembly of the inflammasome complex. This complex typically consists of a sensor protein (e.g., NLRP3), an adaptor protein (ASC), and pro-caspase-1. The proximity of pro-caspase-1 molecules within the inflammasome facilitates their auto-activation through dimerization and proteolytic cleavage.
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway.
Caption: Canonical NLRP3 Inflammasome Activation Pathway.
Substrate Specificity and Kinetic Parameters
| Caspase | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| Caspase-1 | Ac-YVAD-AMC | ~10-20 | - | High | Generally accepted as the primary target. |
| Caspase-3 | Ac-YVAD-AMC | - | - | Low | Can be cleaved, but with significantly lower efficiency than caspase-1.[1] |
| Caspase-4 | Ac-YVAD-AFC | - | - | Moderate | YVAD is also a recognized cleavage site for caspase-4.[2] |
| Caspase-5 | Ac-YVAD-based | - | - | Low | Weakly inhibited by YVAD-based inhibitors, suggesting poor substrate recognition.[3] |
| Caspase-8 | Ac-YVAD-AMC | - | - | Low | Shows some activity, but much lower than for its preferred substrates.[4] |
Note: The table is a summary of findings from various sources and may include data from closely related substrates like Ac-YVAD-AMC and Ac-YVAD-AFC due to the limited availability of data for this compound. Dashes indicate that specific quantitative data was not found in the surveyed literature.
It is crucial to acknowledge that while the WEHD sequence is reported to be an even more optimal tetrapeptide recognition motif for caspase-1 than YVAD, the latter remains a widely used and effective substrate for routine caspase-1 activity assays.[5]
Experimental Protocol: Fluorometric Caspase-1 Activity Assay
This section provides a detailed methodology for a fluorometric caspase-1 activity assay using a YVAD-AMC substrate in cell lysates.
4.1. Materials and Reagents
-
Cells of interest (e.g., THP-1 monocytes)
-
Inducing agent for inflammasome activation (e.g., LPS and ATP)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 2 mM EDTA, 20% glycerol)
-
Caspase-1 Substrate (e.g., Ac-YVAD-AMC, 10 mM stock in DMSO)
-
Caspase-1 Inhibitor (optional, for specificity control, e.g., Ac-YVAD-CHO, 10 mM stock in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader with excitation at ~380-400 nm and emission at ~460-505 nm
4.2. Experimental Workflow
The following diagram outlines the general workflow for the caspase-1 activity assay.
References
- 1. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. invivogen.com [invivogen.com]
- 4. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Suc-YVAD-AMC in Apoptosis and Pyroptosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fluorogenic substrate Suc-YVAD-AMC and its pivotal role in the study of two distinct forms of programmed cell death: apoptosis and pyroptosis. This document offers a comprehensive overview of the underlying molecular mechanisms, detailed experimental protocols, and quantitative data to facilitate research and development in these critical areas of cell biology.
Introduction: Distinguishing Apoptosis and Pyroptosis
Apoptosis and pyroptosis are both forms of programmed cell death, essential for tissue homeostasis and the elimination of damaged or infected cells. However, they are executed through distinct biochemical pathways and have different physiological consequences.
Apoptosis is a non-inflammatory, immunologically silent process characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. It is a crucial process in development and tissue maintenance. The execution of apoptosis is primarily mediated by a family of cysteine proteases known as caspases, with caspase-3 being a key executioner caspase.[1]
Pyroptosis , in contrast, is a highly inflammatory form of lytic cell death triggered by the activation of inflammasomes in response to microbial infections and endogenous danger signals.[2][3] This process is characterized by cell swelling, membrane rupture, and the release of pro-inflammatory cytokines, such as IL-1β and IL-18. The central enzyme responsible for executing pyroptosis is caspase-1.
This compound: A Tool for Probing Caspase-1 Activity
This compound (Succinyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin) is a synthetic tetrapeptide substrate specifically designed to be recognized and cleaved by caspase-1 and related inflammatory caspases. The peptide sequence, YVAD (Tyrosine-Valine-Alanine-Aspartic Acid), mimics the cleavage site in pro-IL-1β, a natural substrate of caspase-1.
The utility of this compound in research stems from its fluorogenic properties. The 7-amino-4-methylcoumarin (B1665955) (AMC) group is attached to the C-terminus of the peptide and is non-fluorescent in this conjugated form. Upon cleavage by active caspase-1 between the aspartate (D) and AMC residues, free AMC is released, which emits a bright green fluorescence when excited by ultraviolet light. The intensity of this fluorescence is directly proportional to the enzymatic activity of caspase-1.
Quantitative Data
The following tables summarize key quantitative data for caspase substrates and inhibitors relevant to apoptosis and pyroptosis research.
Table 1: Kinetic Parameters of Caspase Substrates
| Substrate | Target Caspase(s) | Excitation (nm) | Emission (nm) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | Caspase-1, Caspase-4, Caspase-5 | 380 | 460 | N/A | N/A | N/A |
| Ac-YVAD-AFC | Caspase-1 | 400 | 505 | N/A | N/A | N/A |
| Ac-DEVD-AMC | Caspase-3, Caspase-7 | 380 | 420-460 | 9.7 ± 1.2 | 2.9 ± 0.1 | 3.0 x 105 |
| Ac-DEVD-pNA | Caspase-3 | 405 (absorbance) | - | 19.3 ± 1.5 | 0.045 ± 0.001 | 2.3 x 103 |
| Ac-IETD-AFC | Caspase-8 | 400 | 505 | N/A | N/A | N/A |
Note: N/A indicates that reliable, directly comparable data was not consistently found in the searched literature. Kinetic parameters can vary depending on experimental conditions.
Table 2: Inhibitor Specificity and Potency
| Inhibitor | Type | Target Caspase(s) | Ki (nM) | IC50 |
| Ac-YVAD-cmk | Irreversible, Peptide-based | Caspase-1 | 0.8 | ~50 µM (in Jurkat cells for TRAIL-induced apoptosis) |
| Caspase-4 | 362 | |||
| Caspase-5 | 163 | |||
| Ac-DEVD-CHO | Reversible, Peptide-based | Caspase-3, Caspase-7 | N/A | N/A |
| Z-VAD-fmk | Irreversible, Pan-caspase | Broad spectrum | N/A | N/A |
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways of apoptosis and pyroptosis.
Apoptosis Signaling Pathway
The intrinsic and extrinsic pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates to orchestrate the dismantling of the cell.
References
A Technical Guide to the Excitation and Emission Spectra of Cleaved Suc-YVAD-AMC for Caspase-1 Activity Assays
Introduction
Suc-YVAD-AMC (Succinyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin) is a highly specific fluorogenic substrate designed for the sensitive detection of caspase-1 activity.[1][2] Caspase-1, a key enzyme in inflammatory pathways, recognizes and cleaves the specific peptide sequence Tyr-Val-Ala-Asp (YVAD).[3] The this compound substrate covalently links this peptide to the fluorescent reporter molecule 7-amino-4-methylcoumarin (B1665955) (AMC). In its conjugated, uncleaved state, the fluorescence of the AMC moiety is quenched.[4][5] Upon enzymatic cleavage by active caspase-1, free AMC is released, leading to a significant increase in fluorescence intensity that is directly proportional to the enzyme's activity.[5][6] This document provides a comprehensive overview of the spectral properties of the cleaved substrate, a detailed protocol for its use in enzymatic assays, and graphical representations of the underlying principles and workflows.
Spectroscopic Properties of Cleaved this compound (Free AMC)
The cleavage of the this compound substrate by caspase-1 liberates the fluorophore 7-amino-4-methylcoumarin (AMC). Therefore, the excitation and emission spectra of the cleaved product are identical to those of free AMC. While optimal wavelengths can vary slightly depending on environmental factors such as solvent and pH, the typical spectral properties fall within the blue region of the spectrum.
Table 1: Summary of Excitation and Emission Wavelengths for Free AMC
| Property | Wavelength Range (nm) | Reported Maxima (nm) |
| Excitation | 340 - 380 | 341[7], 344[8], 345[4][9], 351[10] |
| Emission | 430 - 460 | 430[10], 440[8], 441[7], 445[4][9] |
For practical laboratory applications, excitation is commonly performed between 360 nm and 380 nm, with emission detection set between 440 nm and 460 nm.[5][11][12][13]
Principle of Caspase-1 Activity Detection
The core of the assay is the enzymatic reaction that converts a non-fluorescent substrate into a highly fluorescent product. This process allows for the quantitative measurement of caspase-1 activity in biological samples.
Caption: Enzymatic cleavage of this compound by Caspase-1.
Experimental Protocol: Caspase-1 Activity Assay
This protocol provides a detailed methodology for measuring caspase-1 activity in cell lysates using the this compound substrate.
I. Required Materials
-
Reagents:
-
This compound substrate
-
Cell Lysis Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.5% Triton X-100)[14]
-
2X Reaction Buffer (Composition may vary, typically HEPES or Tris-based with DTT)[5]
-
Dithiothreitol (DTT)
-
Free AMC standard for calibration curve[15]
-
Phosphate-Buffered Saline (PBS), ice-cold
-
DMSO for substrate and standard reconstitution
-
-
Equipment:
II. Procedure
A. Preparation of Cell Lysate
-
Cell Culture and Treatment: Culture cells to the desired density and treat with stimuli to induce apoptosis or inflammation, alongside an untreated negative control group.
-
Cell Collection: For adherent cells, wash with ice-cold PBS, then gently scrape and collect.[5] For suspension cells, centrifuge at 300 x g for 10 minutes to pellet.[5]
-
Washing: Resuspend the cell pellet in ice-cold PBS, centrifuge again, and carefully discard the supernatant.[5]
-
Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer. Incubate on ice for 10-15 minutes.[14] Note: Do not add protease inhibitors to the lysis buffer as they may interfere with caspase activity.[14]
-
Clarification: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.[14]
-
Protein Quantification: Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay). This is crucial for normalizing caspase activity later.[13]
B. Preparation of Reagents
-
AMC Standard Stock (10 mM): Prepare a stock solution by dissolving AMC powder in DMSO.[15]
-
Substrate Stock (4-10 mM): Reconstitute the this compound substrate in DMSO to create a concentrated stock solution. Store at -20°C or -80°C.
-
1X Assay Buffer: Prepare the 1X Assay Buffer by diluting the 2X Reaction Buffer with dH₂O and adding DTT to a final concentration of 5-10 mM immediately before use.
C. Caspase-1 Assay
-
Sample Loading: In a 96-well black microplate, add 10-50 µg of protein lysate per well and adjust the volume with 1X Assay Buffer to 50 µl.[13]
-
Controls:
-
Blank: 50 µl of 1X Assay Buffer only (for background fluorescence).
-
Negative Control: 50 µl of lysate from untreated cells.
-
-
Reaction Initiation: Prepare a substrate solution by diluting the this compound stock in 1X Assay Buffer. Add 50 µl of this solution to each well to achieve a final substrate concentration of 50-200 µM.[5] The total volume in each well should be 100 µl.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[13]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader set to an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[13][16]
D. AMC Standard Curve
-
Prepare a series of dilutions of the AMC standard (e.g., 0 to 250 nM) in 1X Assay Buffer from your 10 µM working solution.[15]
-
Add 100 µl of each dilution to separate wells of the 96-well plate.
-
Measure the fluorescence under the same conditions as the assay samples.
-
Plot the fluorescence intensity versus the AMC concentration to generate a standard curve.
III. Data Analysis
-
Background Subtraction: Subtract the fluorescence reading of the blank well from all other sample, control, and standard readings.
-
Calculate AMC Concentration: Use the linear regression equation from the AMC standard curve to convert the background-subtracted fluorescence readings of your samples into the amount of AMC released (in pmol or nmol).[5]
-
Normalize Activity: Normalize the caspase activity to the protein concentration of each lysate and the incubation time. Activity is often expressed as nmol of AMC released / min / mg of protein.
Experimental Workflow
The entire process, from preparing the biological sample to analyzing the final data, follows a structured workflow to ensure accuracy and reproducibility.
Caption: Workflow for Caspase-1 fluorometric activity assay.
References
- 1. scbt.com [scbt.com]
- 2. SBP0065 - Fluorogenic Caspase 1 Substrate Ac-YVAD-AMC - Severn Biotech [severnbiotech.com]
- 3. Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. anjiechem.com [anjiechem.com]
- 7. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. south-bay-bio.com [south-bay-bio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bachem.com [bachem.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to Suc-YVAD-AMC: A Fluorogenic Substrate for Caspase-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical structure, properties, and applications of Suc-YVAD-AMC, a widely utilized fluorogenic substrate for the detection of caspase-1 activity. Detailed experimental protocols and a visualization of the relevant signaling pathway are included to facilitate its use in research and drug development.
Chemical Structure and Properties
This compound is a synthetic tetrapeptide, succinyl-tyrosyl-valyl-alanyl-aspartyl-7-amino-4-methylcoumarin. The peptide sequence, YVAD (Tyrosine-Valine-Alanine-Aspartic acid), is a preferred recognition motif for caspase-1, an enzyme pivotal in inflammatory signaling pathways. The C-terminus of the peptide is conjugated to 7-amino-4-methylcoumarin (B1665955) (AMC), a fluorescent reporter group. In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage by caspase-1 at the aspartic acid residue, the AMC moiety is released, resulting in a measurable fluorescent signal.
Physicochemical Properties
| Property | Value |
| Synonyms | Suc-Tyr-Val-Ala-Asp-AMC |
| Molecular Formula | C35H41N5O11 |
| Molecular Weight | 723.73 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥95% (typically analyzed by HPLC) |
| Solubility | Soluble in DMSO |
| Excitation Wavelength | 340-360 nm |
| Emission Wavelength | 440-460 nm |
Mechanism of Action
The fundamental principle behind this compound lies in its specific recognition and cleavage by active caspase-1. Caspase-1, a cysteine-aspartic protease, plays a critical role in the maturation of pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18). The YVAD sequence of the substrate mimics the cleavage site in pro-IL-1β.
The enzymatic reaction proceeds as follows:
Caspase-1 Signaling Pathway
Caspase-1 is typically activated through a multi-protein complex known as the inflammasome. This activation is a key event in the innate immune response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). The canonical inflammasome pathway involves a sensor protein (e.g., a NOD-like receptor, NLR), an adaptor protein (ASC), and pro-caspase-1.
Experimental Protocols
The following are generalized protocols for a fluorometric caspase-1 activity assay using this compound. Optimization may be required depending on the specific cell type, tissue, and experimental conditions.
Reagent Preparation
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).
-
2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT (add fresh).
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light.
Cell Lysate Preparation
For Adherent Cells:
-
Induce apoptosis in cells by the desired method.
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube for the assay.
For Suspension Cells:
-
Induce apoptosis as required.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant for the caspase-1 assay.
Caspase-1 Activity Assay
-
Determine the protein concentration of the cell lysates.
-
In a 96-well black microplate, add 50-100 µg of protein lysate per well.
-
Adjust the volume of each well to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of 1 mM this compound (final concentration 50 µM) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm using a fluorescence microplate reader.
Experimental Workflow
Applications in Research and Drug Development
This compound is an invaluable tool for:
-
Studying Inflammasome Activation: Quantifying caspase-1 activity provides a direct measure of inflammasome activation in response to various stimuli.
-
High-Throughput Screening: The fluorometric nature of the assay makes it suitable for screening compound libraries to identify inhibitors or activators of the caspase-1 pathway.
-
Investigating Cell Death Mechanisms: Differentiating between apoptosis and pyroptosis, a form of programmed cell death dependent on caspase-1.
-
Evaluating Anti-inflammatory Drug Candidates: Assessing the efficacy of potential therapeutics targeting the inflammasome pathway.
Conclusion
This compound is a specific and sensitive tool for the measurement of caspase-1 activity. Its use in a fluorometric assay provides a robust and high-throughput method for investigating the role of caspase-1 in inflammation, cell death, and various disease states. The detailed protocols and pathway diagrams in this guide offer a comprehensive resource for researchers and professionals in the field.
Methodological & Application
Application Notes: Preparation and Use of Suc-YVAD-AMC for Caspase-1 Activity Assays
Introduction
Suc-YVAD-AMC is a highly specific and sensitive fluorogenic substrate for caspase-1 and related enzymes that recognize the YVAD (Tyr-Val-Ala-Asp) amino acid sequence.[1] Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical mediator of inflammatory responses and pyroptotic cell death.[2] The substrate consists of the YVAD peptide sequence conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).
The principle of the assay is based on the enzymatic cleavage of the substrate by active caspase-1 at the aspartate residue. This cleavage event liberates the free AMC fluorophore, which exhibits strong fluorescence with excitation and emission maxima at approximately 340-380 nm and 440-460 nm, respectively.[3][4][5] The rate of fluorescence increase is directly proportional to the caspase-1 activity in the sample. These application notes provide a detailed protocol for the preparation of a this compound stock solution and its subsequent dilution to a working concentration for use in fluorometric caspase-1 activity assays.
Quantitative Data Summary
The following table summarizes the key properties and recommended concentrations for this compound.
| Parameter | Value | Source(s) |
| Full Name | N-Succinyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-7-amido-4-methylcoumarin | N/A |
| Abbreviation | This compound | N/A |
| Molecular Weight | ~665.7 g/mol (for the similar Ac-YVAD-AMC) | |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO), anhydrous | |
| Solubility in DMSO | ≥10 mM | |
| Recommended Stock Concentration | 10 mM | |
| Storage of Stock Solution | -20°C, protected from light. Avoid repeated freeze-thaw cycles. | |
| Typical Working Concentration | 20 - 50 µM | |
| Excitation Wavelength | 340 - 380 nm | |
| Emission Wavelength | 440 - 460 nm |
Experimental Protocols
Preparation of 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. It is critical to use high-purity, anhydrous DMSO to ensure the stability of the substrate.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated precision balance
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to warm to room temperature before opening to prevent condensation.
-
Weigh Substrate: Accurately weigh out a specific amount of the this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.66 mg of the powder (calculation based on a MW of 665.7 g/mol ).
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 665.7 g/mol = 6.657 mg
-
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed powder. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and colorless.
-
Aliquot and Store: Dispense the 10 mM stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots in light-protected tubes at -20°C. When stored properly, the solution is stable for several months.
Preparation of 50 µM Working Solution
This protocol describes the dilution of the 10 mM stock solution to a final working concentration of 50 µM in a typical caspase assay buffer.
Materials:
-
10 mM this compound stock solution (from Protocol 3)
-
Caspase Assay Buffer (e.g., containing 25 mM HEPES, 2 mM DTT, pH 7.4)
-
Microcentrifuge tubes or 96-well plate
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution on ice, protected from light.
-
Calculate Dilution: Determine the volume of stock solution required to achieve the final working concentration of 50 µM in your total reaction volume. The dilution factor is 200x (10,000 µM / 50 µM).
-
Calculation (M1V1 = M2V2): Volume of Stock (V1) = (Desired Final Concentration (M2) x Final Volume (V2)) / Stock Concentration (M1)
-
Example for a 100 µL final reaction volume:
-
V1 = (50 µM x 100 µL) / 10,000 µM = 0.5 µL
-
-
Prepare Working Solution: For each reaction, add the calculated volume of the 10 mM stock solution to the caspase assay buffer containing your sample (e.g., cell lysate). For the example above, you would add 0.5 µL of the 10 mM stock to 99.5 µL of your sample in assay buffer.
-
Note: It is often practical to prepare a master mix. For instance, to prepare 1 mL of 50 µM working solution, add 5 µL of the 10 mM stock solution to 995 µL of assay buffer.
-
-
Incubate and Measure: Immediately after adding the substrate, mix gently and incubate the reaction at 37°C for 1-2 hours, protected from light. Measure the fluorescence using a microplate reader or fluorometer set to the appropriate excitation (~380 nm) and emission (~460 nm) wavelengths.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Mechanism of caspase-1 detection using this compound substrate.
References
- 1. Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzo Life Sciences Ac-YVAD-AMC (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Inflammasome Activity in Macrophages using the Suc-YVAD-AMC Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammasomes are multi-protein complexes that play a critical role in the innate immune system by regulating the activation of caspase-1. Activated caspase-1 proteolytically cleaves pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature and active forms. Dysregulation of inflammasome activity is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention.
This document provides detailed application notes and protocols for measuring inflammasome activity in macrophages using the fluorogenic substrate Suc-YVAD-AMC. This assay provides a quantitative measure of caspase-1 activity, a key hallmark of inflammasome activation.
Principle of the Assay
The this compound assay is a sensitive and specific method for detecting caspase-1 activity. The substrate, Succinyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin (this compound), contains the caspase-1 recognition sequence (YVAD). In the presence of active caspase-1, the substrate is cleaved, releasing the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The amount of AMC released is directly proportional to the caspase-1 activity in the sample and can be quantified by measuring the fluorescence intensity at an excitation wavelength of 345-380 nm and an emission wavelength of 445-460 nm.
Signaling Pathway
Inflammasome activation is a two-step process involving a priming signal and an activation signal. The priming signal, often initiated by microbial components like lipopolysaccharide (LPS) through Toll-like receptors (TLRs), leads to the upregulation of inflammasome components and pro-inflammatory cytokines. The activation signal, triggered by a variety of stimuli including ATP, nigericin (B1684572), or crystalline substances, leads to the assembly of the inflammasome complex, caspase-1 activation, and subsequent cytokine processing and release.
Caption: Inflammasome signaling pathway.
Experimental Workflow
The general workflow for measuring inflammasome activity in macrophages using the this compound assay involves priming the cells, stimulating with an inflammasome activator, preparing cell lysates, and then performing the fluorometric assay.
Caption: Experimental workflow for the this compound assay.
Detailed Protocols
1. Macrophage Priming and Stimulation
This protocol is for priming and stimulating murine bone marrow-derived macrophages (BMDMs) or a similar macrophage cell line.
-
Materials:
-
BMDMs or other macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Inflammasome activator (e.g., Nigericin or ATP)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
-
Procedure:
-
Seed macrophages in a multi-well plate at a density of 0.5 - 1 x 10^6 cells/mL and allow them to adhere overnight.
-
Prime the cells by replacing the medium with fresh medium containing 1 µg/mL of LPS. Incubate for 4 hours at 37°C in a CO2 incubator.
-
After priming, stimulate the cells with an inflammasome activator. For example:
-
Nigericin: Add nigericin to a final concentration of 10-20 µM and incubate for 30-60 minutes.
-
ATP: Add ATP to a final concentration of 2.5-5 mM and incubate for 30-60 minutes.
-
-
Include appropriate controls:
-
Unstimulated cells (no LPS, no activator)
-
LPS-primed cells without activator
-
Cells treated with activator alone
-
-
2. Preparation of Cell Lysates
-
Materials:
-
Stimulated and control macrophages from Protocol 1
-
Ice-cold PBS
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
Microcentrifuge tubes
-
Cell scraper (for adherent cells)
-
-
Procedure:
-
After stimulation, carefully remove the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer to each well (e.g., 100 µL for a 24-well plate).
-
For adherent cells, use a cell scraper to detach the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 10-15 minutes.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube. The lysate is now ready for the caspase-1 activity assay.
-
3. This compound Caspase-1 Activity Assay
-
Materials:
-
Cell lysates from Protocol 2
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10% glycerol, 2 mM DTT)
-
This compound substrate (stock solution in DMSO, typically 10 mM)
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader
-
-
Procedure:
-
In the 96-well plate, add 50 µL of cell lysate to each well.
-
Prepare the reaction mixture by diluting the this compound stock solution in Assay Buffer to a final concentration of 50-100 µM.
-
Add 50 µL of the reaction mixture to each well containing the cell lysate. The final concentration of this compound in the well will be 25-50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
As a negative control and for background subtraction, include wells with Assay Buffer and substrate but no cell lysate.
-
To confirm the specificity of the assay, a caspase-1 specific inhibitor, such as Ac-YVAD-CHO, can be pre-incubated with the cell lysates before adding the substrate.
-
Data Presentation
The following table provides an example of quantitative data that can be obtained using the this compound assay to measure caspase-1 activity in LPS-primed macrophages stimulated with nigericin.
| Treatment Condition | Caspase-1 Activity (Relative Fluorescence Units - RFU) | Fold Change vs. Unstimulated |
| Unstimulated Control | 150 ± 25 | 1.0 |
| LPS (1 µg/mL) only | 200 ± 30 | 1.3 |
| Nigericin (10 µM) only | 180 ± 20 | 1.2 |
| LPS (1 µg/mL) + Nigericin (10 µM) | 2500 ± 150 | 16.7 |
| LPS + Nigericin + Ac-YVAD-CHO (20 µM) | 300 ± 40 | 2.0 |
Data are representative and may vary depending on the cell type and experimental conditions. Values are presented as mean ± standard deviation.
Applications in Drug Discovery
The this compound assay is a valuable tool for high-throughput screening of potential inflammasome inhibitors.[1] Researchers can use this assay to:
-
Identify small molecules or biologics that inhibit caspase-1 activity.
-
Determine the potency (e.g., IC50) of lead compounds.
-
Characterize the mechanism of action of novel anti-inflammatory drugs.
-
Assess the efficacy of drug candidates in a cell-based model of inflammation.
Conclusion
The this compound assay provides a robust and quantitative method for measuring inflammasome activity in macrophages. The detailed protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this assay in their studies of inflammation and for the discovery of novel therapeutics targeting the inflammasome pathway.
References
Application Notes and Protocols for In Vitro Caspase-1 Inhibitor Screening Using Suc-YVAD-AMC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for screening potential caspase-1 inhibitors in vitro using the fluorogenic substrate Suc-YVAD-AMC (Succinyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-Amino-4-Methylcoumarin). This assay is a robust and widely used method to identify and characterize compounds that modulate the activity of caspase-1, a key enzyme in the inflammatory response.
Introduction to Caspase-1 and Its Inhibition
Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a cysteine protease that plays a central role in innate immunity and inflammation.[1] It is responsible for the proteolytic processing and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders, making it an attractive therapeutic target.
The screening assay described here is based on the enzymatic cleavage of the fluorogenic substrate this compound by active caspase-1. The YVAD sequence mimics the natural cleavage site in pro-IL-1β.[1] Upon cleavage, the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC) is released, resulting in a measurable increase in fluorescence intensity. Potential inhibitors will interfere with this enzymatic reaction, leading to a decrease in the fluorescence signal.
Caspase-1 Signaling Pathway
Caspase-1 is typically activated through a multi-protein complex called the inflammasome. Various stimuli, such as pathogens and cellular stress, can trigger the assembly of the inflammasome, leading to the proximity-induced autoactivation of pro-caspase-1.
Experimental Protocols
This section provides a detailed protocol for performing the in vitro caspase-1 inhibitor screening assay in a 96-well plate format.
Materials and Reagents
-
Recombinant active human Caspase-1
-
Caspase Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
Fluorogenic Substrate: this compound (10 mM stock in DMSO)
-
Positive Control Inhibitor: Ac-YVAD-CHO (10 mM stock in DMSO)[2]
-
Test compounds (dissolved in DMSO)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader with excitation at ~400 nm and emission at ~505 nm[3][4]
Experimental Workflow Diagram
Detailed Protocol
-
Reagent Preparation:
-
Prepare fresh Caspase Assay Buffer.
-
Thaw recombinant caspase-1 on ice and dilute to the desired working concentration in Caspase Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor (e.g., Ac-YVAD-CHO) in Assay Buffer. The final concentration of DMSO in the assay should be kept low (typically ≤1%).
-
Prepare the this compound substrate solution by diluting the stock solution in Assay Buffer to the desired final concentration (typically 50-100 µM).
-
-
Assay Procedure (96-well plate):
-
Add 50 µL of Caspase Assay Buffer to each well.
-
Add 10 µL of the diluted test compounds, positive control, or vehicle (Assay Buffer with the same percentage of DMSO as the compound wells) to the appropriate wells.
-
To initiate the pre-incubation, add 20 µL of the diluted active caspase-1 enzyme to all wells except for the "no enzyme" background control wells. For the background wells, add 20 µL of Assay Buffer.
-
Mix the plate gently and incubate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
To start the enzymatic reaction, add 20 µL of the this compound substrate solution to all wells.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.
-
Take kinetic readings every 1-2 minutes for a period of 30 to 60 minutes.
-
-
Data Analysis:
-
For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the average rate of the "no enzyme" background control from all other rates.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate with vehicle)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Data Presentation: Quantitative Analysis of Caspase-1 Inhibitors
The following table summarizes the inhibitory potency (IC50 or Ki values) of several known caspase-1 inhibitors determined using fluorogenic substrate-based assays.
| Inhibitor | Type | Potency (IC50/Ki) | Notes |
| Ac-YVAD-CHO | Reversible Aldehyde | Ki = 0.76 nM (human)[2][5] | A potent and specific tetrapeptide inhibitor of caspase-1. |
| Ac-YVAD-cmk | Irreversible | IC50 ≈ 50 µM (in cells)[6] | A cell-permeable, irreversible inhibitor.[1] |
| Pralnacasan (VX-740) | Reversible | Ki = 1.4 nM[7][8] | An orally bioavailable pro-drug.[9] |
| VX-765 (Belnacasan) | Reversible | Ki = 0.8 nM | A selective, orally available pro-drug of VRT-043198.[10][11] |
| VRT-043198 | Reversible Aldehyde | IC50 = 0.204 nM[12] | The active form of VX-765. |
| ML132 (NCGC00183434) | Covalent | IC50 = 0.023 nM[11][12] | A highly potent and selective nitrile-containing inhibitor.[11] |
Troubleshooting and Considerations
-
Substrate Concentration: The concentration of this compound should be at or below its Km value to ensure sensitivity to competitive inhibitors.
-
Enzyme Concentration: The concentration of caspase-1 should be optimized to provide a linear reaction rate for the duration of the assay.
-
DMSO Concentration: High concentrations of DMSO can inhibit enzyme activity. Ensure the final DMSO concentration is consistent across all wells and is kept to a minimum (ideally ≤1%).
-
Inhibitor Solubility: Poor solubility of test compounds can lead to inaccurate results. Visually inspect the wells for any precipitation.
-
Fluorescence Interference: Some test compounds may be fluorescent at the excitation and emission wavelengths used in the assay. It is important to run a control with the compound and substrate but no enzyme to check for interference.
By following these detailed application notes and protocols, researchers can effectively screen for and characterize novel caspase-1 inhibitors, paving the way for the development of new therapeutics for inflammatory diseases.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Interleukin 1β-converting Enzyme Related Proteases/Caspases Are Involved in TRAIL-induced Apoptosis of Myeloma and Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. jpp.krakow.pl [jpp.krakow.pl]
- 10. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays with Suc-YVAD-AMC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for conducting high-throughput screening (HTS) assays to identify and characterize inhibitors of caspase-1 using the fluorogenic substrate Suc-YVAD-AMC.
Introduction
Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the inflammatory response. It is responsible for the proteolytic processing and activation of pro-inflammatory cytokines, including pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18). The activation of caspase-1 itself is tightly regulated and occurs within a multi-protein complex called the inflammasome.[1] Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, making it an attractive therapeutic target.
High-throughput screening (HTS) is a powerful method for discovering novel inhibitors of specific enzymes like caspase-1 from large compound libraries.[2] The assay described here utilizes the fluorogenic substrate Succinyl-Tyrosine-Valine-Alanine-Aspartic Acid-7-Amino-4-methylcoumarin (this compound). Upon cleavage by active caspase-1, the fluorophore 7-Amino-4-methylcoumarin (AMC) is released, producing a fluorescent signal that is directly proportional to the enzyme's activity. Potential inhibitors will therefore cause a decrease in the fluorescent signal.
Principle of the Assay
The core of this HTS assay is the enzymatic reaction between caspase-1 and the synthetic substrate this compound. The tetrapeptide sequence YVAD is a preferred recognition motif for caspase-1.[3][4] In its intact form, the AMC fluorophore is quenched. When caspase-1 cleaves the substrate at the aspartic acid residue, the AMC is liberated, resulting in a significant increase in fluorescence intensity when excited at the appropriate wavelength. This fluorescence can be measured over time to determine the rate of the enzymatic reaction. The potency of inhibitory compounds is assessed by measuring the reduction in fluorescence in their presence.
Signaling Pathway: Caspase-1 Activation via the Inflammasome
The activation of caspase-1 is a key event in the inflammatory cascade and is primarily mediated by the assembly of the inflammasome complex. This process is initiated by various pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs).
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant Human Caspase-1 (Active)
-
Substrate: this compound
-
Positive Control Inhibitor: Ac-YVAD-CHO
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% Glycerol. (Note: DTT should be added fresh to the buffer before use).
-
Compound Plates: 384-well, black, flat-bottom plates suitable for fluorescence measurements.
-
Test Compounds: Dissolved in 100% DMSO.
High-Throughput Screening (HTS) Protocol for Caspase-1 Inhibitors
This protocol is designed for a 384-well plate format.
-
Compound Plating:
-
Dispense 100 nL of test compounds and controls into the wells of a 384-well plate using an acoustic liquid handler.
-
For primary screening, a final compound concentration of 10 µM is typical.
-
Controls:
-
Negative Control (100% activity): Wells containing DMSO only.
-
Positive Control (0% activity): Wells containing a known caspase-1 inhibitor (e.g., Ac-YVAD-CHO at a final concentration of 1 µM).
-
-
-
Enzyme Preparation and Addition:
-
Thaw the recombinant human caspase-1 on ice.
-
Dilute the caspase-1 to a 2X working concentration in the assay buffer. A final concentration of 0.5-1 unit/well is recommended for fluorometric assays.[3]
-
Add 10 µL of the 2X caspase-1 solution to each well of the compound plate.
-
-
Incubation with Compounds:
-
Centrifuge the plates briefly to ensure mixing.
-
Incubate the plates for 15-30 minutes at room temperature to allow the compounds to interact with the enzyme.
-
-
Substrate Preparation and Addition:
-
Prepare a 2X working solution of this compound in the assay buffer. A final concentration of 50 µM is often used.[5]
-
Add 10 µL of the 2X substrate solution to each well to initiate the enzymatic reaction. The final reaction volume will be 20 µL.
-
-
Fluorescence Measurement:
-
Immediately transfer the plate to a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C, with readings taken every 1-2 minutes.
-
Wavelengths: Excitation at ~400 nm and Emission at ~505 nm.[6]
-
Data Analysis
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic read.
-
Determine the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Rate_compound - Rate_positive_control) / (Rate_negative_control - Rate_positive_control))
-
Calculate the Z'-factor to assess the quality of the assay: Z' = 1 - (3 * (SD_negative_control + SD_positive_control)) / |Mean_negative_control - Mean_positive_control|
IC50 Determination Protocol
For "hit" compounds identified in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).
-
Prepare serial dilutions of the hit compounds in DMSO. A common range is from 100 µM to 1 nM.
-
Plate the diluted compounds in a 384-well plate.
-
Follow steps 2-5 of the HTS protocol.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow
The following diagram illustrates the major steps in the high-throughput screening workflow for identifying caspase-1 inhibitors.
Data Presentation
The following tables summarize representative quantitative data for caspase-1 inhibition assays.
Table 1: Assay Performance Metrics
| Parameter | Value | Reference |
| Z'-Factor | 0.79 | [10] |
| Substrate (this compound) | 50 µM | [5] |
| Enzyme (Caspase-1) | 0.5-1 unit/well | [3] |
| Incubation Time | 1-2 hours | [6] |
| Detection Wavelengths | Ex: 400 nm / Em: 505 nm | [6] |
Table 2: IC50 Values of Known Caspase Inhibitors against Caspase-1
| Compound | Caspase-1 IC50 (nM) | Reference |
| VRT-043198 (2b) | 0.204 | [11][12] |
| 4 (Nitrile acid) | 0.023 | [11] |
| 16 (Nitrile tetrazole) | 2.58 | [11][12] |
| 20 YVAD-CN | 2.16 | [11] |
| Ac-LEHD-CHO | 15.0 | [11] |
| VX-765 | 530 | [13] |
Note: The specific IC50 values can vary depending on the exact assay conditions, including substrate concentration.
Conclusion
The this compound based HTS assay provides a robust and reliable method for the discovery and characterization of caspase-1 inhibitors. The protocol is straightforward to implement in a high-throughput format and yields high-quality data as indicated by the excellent Z'-factor. The identified inhibitors can serve as valuable tool compounds for further research into the role of caspase-1 in health and disease, and as starting points for the development of novel anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A class of allosteric caspase inhibitors identified by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. scbt.com [scbt.com]
- 5. Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. Z-factor - Wikipedia [en.wikipedia.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Kinetic Studies of Caspase-1 using the Suc-YVAD-AMC Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response and inflammation. It functions by cleaving the precursors of pro-inflammatory cytokines, namely pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their active forms. The activation of caspase-1 itself is a tightly regulated process, primarily occurring through the assembly of multi-protein complexes called inflammasomes in response to pathogenic and endogenous danger signals. Given its pivotal role in inflammation, caspase-1 is a significant therapeutic target for a range of inflammatory diseases.
These application notes provide a detailed protocol for the kinetic analysis of caspase-1 activity using the fluorogenic substrate Suc-YVAD-AMC (Succinyl-Tyrosine-Valine-Alanine-Aspartic Acid-7-Amino-4-Methylcoumarin). This assay is fundamental for characterizing the enzymatic activity of caspase-1 and for screening potential inhibitors.
Principle of the Assay
The kinetic assay for caspase-1 activity is based on the enzymatic cleavage of a synthetic fluorogenic substrate. The substrate, this compound, contains the peptide sequence YVAD, which is a recognized cleavage site for caspase-1. This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by active caspase-1 at the aspartate residue, the free AMC is released, which produces a measurable fluorescent signal. The rate of this fluorescence increase is directly proportional to the caspase-1 activity. The assay can be performed in a continuous or endpoint format and is suitable for use in a microplate reader.
Data Presentation
Kinetic Parameters for Caspase-1
The following table summarizes the key kinetic parameters for caspase-1 with the commonly used substrate Ac-YVAD-AMC, a close analog of this compound.
| Parameter | Substrate/Inhibitor | Value |
| Km | Ac-YVAD-AMC | 14 µM[1] |
| kcat | Ac-YVAD-AMC | Not readily available in the literature |
| Ki | Ac-YVAD-cmk (irreversible) | 0.8 nM |
| Ki | Ac-YVAD-CHO (reversible) | 0.76 nM |
Fluorogenic Substrate and Reporter Properties
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| This compound | 340-360[1] | 440-460[1] |
| Free AMC | 340-360[1] | 440-460[1] |
Experimental Protocols
Materials and Reagents
-
Recombinant active human Caspase-1
-
This compound substrate
-
Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS)
-
Caspase-1 inhibitor (e.g., Ac-YVAD-cmk) for control experiments
-
96-well black microplates, preferably with a clear bottom
-
Fluorometric microplate reader with appropriate excitation and emission filters
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Workflow Diagram
Caption: Experimental workflow for caspase-1 kinetic analysis.
Detailed Protocol for Km and Vmax Determination
-
Preparation of Reagents:
-
Prepare Caspase Assay Buffer and keep it on ice.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store it protected from light.
-
Prepare a stock solution of recombinant active caspase-1 at a suitable concentration (e.g., 1 µM in Caspase Assay Buffer) and store it on ice.
-
-
Assay Setup:
-
In a 96-well black microplate, prepare serial dilutions of the this compound substrate in Caspase Assay Buffer. A typical concentration range would be from 0 µM to 100 µM.
-
Include wells with buffer only to serve as a blank control.
-
Add a fixed, final concentration of active caspase-1 to each well (e.g., 10 nM). The final volume in each well should be the same (e.g., 100 µL).
-
-
Kinetic Measurement:
-
Immediately after adding the enzyme, place the microplate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
-
Data Analysis:
-
For each substrate concentration, plot the fluorescence intensity versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Plot the V₀ values against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Protocol for Inhibitor Ki Determination
-
Preparation of Reagents:
-
Prepare reagents as described for the Km/Vmax determination.
-
Prepare serial dilutions of the caspase-1 inhibitor in Caspase Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add a fixed concentration of active caspase-1 to each well.
-
Add the different concentrations of the inhibitor to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a fixed concentration of this compound substrate to all wells (typically at a concentration close to the Km value).
-
-
Kinetic Measurement and Data Analysis:
-
Measure the fluorescence kinetically as described above.
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the V₀ values against the inhibitor concentrations to determine the IC50 value.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, especially for reversible inhibitors. For irreversible inhibitors, a more detailed kinetic analysis is required.
-
Caspase-1 Activation Signaling Pathway
Caspase-1 is activated through the assembly of inflammasomes, which are multi-protein complexes that form in the cytosol in response to various stimuli. The following diagram illustrates the canonical NLRP3 inflammasome activation pathway.
Caption: Canonical NLRP3 inflammasome activation pathway.
References
Measuring Caspase-1 Activity in Tissue Homogenates with Suc-YVAD-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the measurement of caspase-1 activity in tissue homogenates using the fluorogenic substrate Suc-YVAD-AMC. Caspase-1, a key inflammatory caspase, plays a crucial role in the innate immune response through the activation of pro-inflammatory cytokines.[1] Its activity is a critical indicator of inflammasome activation, which is implicated in a variety of inflammatory diseases.[2][3][4]
The assay described herein is based on the enzymatic cleavage of the synthetic tetrapeptide substrate this compound by active caspase-1. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), which can be quantified using a fluorometer. The intensity of the fluorescence is directly proportional to the caspase-1 activity in the sample.
Principle of the Assay
The fluorometric assay for caspase-1 activity utilizes the substrate Ac-Tyr-Val-Ala-Asp-AMC (this compound). Caspase-1 recognizes and cleaves the peptide sequence after the aspartate residue, liberating the highly fluorescent AMC moiety. The fluorescence of the free AMC can be measured at an excitation wavelength of 340-380 nm and an emission wavelength of 440-460 nm. This method provides a sensitive and convenient means to quantify caspase-1 activity in complex biological samples like tissue homogenates.
Caspase-1 Signaling Pathway
Caspase-1 is typically activated through multi-protein complexes called inflammasomes. These platforms assemble in response to various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, the inflammasome recruits and activates pro-caspase-1, leading to the processing and secretion of pro-inflammatory cytokines such as IL-1β and IL-18, and inducing a form of inflammatory cell death known as pyroptosis.
Experimental Protocols
A. Preparation of Tissue Homogenates
Proper tissue homogenization is critical for obtaining accurate and reproducible results. All steps should be performed on ice to minimize protease activity.
Materials:
-
Tissue of interest
-
Cold Phosphate-Buffered Saline (PBS), pH 7.4
-
Lysis Buffer (see Table 1 for composition)
-
Dounce homogenizer or mechanical homogenizer
-
Microcentrifuge
Protocol:
-
Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any contaminants.
-
Weigh the tissue and cut it into small pieces on a pre-chilled surface.
-
Transfer the tissue pieces to a pre-chilled homogenization tube.
-
Add 5-10 volumes of ice-cold Lysis Buffer per gram of tissue.
-
Homogenize the tissue on ice using a Dounce homogenizer (15-20 strokes) or a mechanical homogenizer until no visible tissue clumps remain.
-
Incubate the homogenate on ice for 10-30 minutes.
-
Centrifuge the homogenate at 10,000-14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the cytosolic fraction with active caspase-1, and transfer it to a new pre-chilled tube.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford). This is essential for normalizing the caspase-1 activity.
-
The tissue homogenate is now ready for the caspase-1 activity assay or can be stored at -80°C for later use.
B. Caspase-1 Activity Assay
This protocol is designed for a 96-well plate format, allowing for the analysis of multiple samples simultaneously.
Materials:
-
Tissue homogenate (supernatant)
-
Assay Buffer (see Table 1 for composition)
-
This compound substrate (typically 1-10 mM stock in DMSO)
-
Caspase-1 inhibitor (e.g., Ac-YVAD-CHO, optional for specificity control)
-
96-well black microplate (for fluorescence reading)
-
Fluorometric microplate reader
Protocol:
-
Thaw all reagents on ice.
-
Prepare the final Assay Buffer by adding DTT to the 2X Reaction Buffer to a final concentration of 10 mM.
-
In a 96-well plate, add 50-100 µg of total protein from the tissue homogenate to each well. Adjust the volume to 50 µL with Assay Buffer.
-
For each sample, prepare a parallel well containing a caspase-1 inhibitor to determine the specific activity. Pre-incubate the homogenate with the inhibitor for 10-15 minutes at room temperature.
-
Add 50 µL of the 2X Reaction Buffer (with DTT) to each well.
-
Add 5 µL of the this compound substrate to each well to a final concentration of 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
Calculate the caspase-1 activity by subtracting the fluorescence of the inhibitor-treated sample from the untreated sample and normalize to the protein concentration.
Experimental Workflow
Data Presentation
Table 1: Recommended Buffer Compositions
| Buffer Component | Lysis Buffer | 2X Reaction Buffer |
| HEPES | 25-50 mM, pH 7.4 | 40-100 mM, pH 7.2 |
| CHAPS or Triton X-100 | 0.1-1% | 0.2% |
| EDTA | 1-2 mM | 2 mM |
| DTT | 1 mM (optional) | 20 mM (added fresh) |
| Protease Inhibitors | 1x Cocktail | - |
| NaCl | - | 200 mM |
| Glycerol | - | 20% |
Note: The exact composition of the lysis and reaction buffers can be optimized for specific tissue types and experimental conditions.
Table 2: Key Experimental Parameters
| Parameter | Recommended Value |
| Tissue to Lysis Buffer Ratio | 1 g tissue per 5-10 mL buffer |
| Homogenization | On ice |
| Centrifugation | 10,000-14,000 x g for 10-15 min at 4°C |
| Protein per Reaction | 50-100 µg |
| This compound Concentration | 50 µM |
| Incubation Time | 1-2 hours |
| Incubation Temperature | 37°C |
| Excitation Wavelength | 360-380 nm |
| Emission Wavelength | 440-460 nm |
Troubleshooting and Considerations
-
High Background Fluorescence: This may be due to the auto-fluorescence of the tissue homogenate. Running a blank control (homogenate without substrate) can help to correct for this.
-
Low Signal: Insufficient caspase-1 activity in the sample or degradation of the enzyme during sample preparation can lead to a low signal. Ensure all steps are performed on ice and that fresh protease inhibitors are used. The amount of protein per reaction can also be increased.
-
Specificity: To ensure the measured activity is specific to caspase-1, it is recommended to use a specific caspase-1 inhibitor, such as Ac-YVAD-CHO.
-
Substrate Stability: The this compound substrate is light-sensitive and should be stored protected from light. Prepare working solutions fresh on the day of the experiment.
-
Standard Curve: For absolute quantification of caspase-1 activity, a standard curve using purified active caspase-1 and known concentrations of free AMC can be generated.
By following these detailed protocols and considering the key experimental parameters, researchers can reliably and accurately measure caspase-1 activity in tissue homogenates, providing valuable insights into inflammatory processes in various physiological and pathological conditions.
References
- 1. Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
Application Notes: Flow Cytometry-Based Caspase-1 Assay Using a Fluorescent Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-1 is a key inflammatory caspase that plays a crucial role in the innate immune response.[1] Its activation is tightly regulated by multi-protein complexes called inflammasomes.[2][3][4] Upon activation, caspase-1 mediates the processing and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis.[1][2] Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, making it a critical target for therapeutic intervention. This application note describes a robust and quantitative method for detecting active caspase-1 in whole, living cells using a fluorescent inhibitor of caspases (FLICA) in conjunction with flow cytometry.
Principle of the Assay
The FLICA methodology utilizes a cell-permeable and non-cytotoxic reagent that contains a caspase-specific inhibitor sequence linked to a fluorescent probe.[5] For caspase-1, the inhibitor sequence is typically Tyr-Val-Ala-Asp (YVAD).[6] This sequence is linked to a fluoromethyl ketone (FMK) moiety, which can form an irreversible covalent bond with the active site of caspase-1, and a green fluorescent dye, such as carboxyfluorescein (FAM).[6]
When the FAM-YVAD-FMK reagent is added to a cell population, it freely diffuses into all cells.[6][7] In cells with active caspase-1, the reagent binds to the enzyme, and the fluorescent FAM label is retained intracellularly.[7] In contrast, unbound FLICA reagent diffuses out of healthy cells or cells without active caspase-1.[5][7] The resulting fluorescent signal is directly proportional to the amount of active caspase-1 in each cell and can be quantified on a single-cell basis using flow cytometry.[5][8] This method offers high sensitivity and specificity for detecting caspase-1 activation.
Caspase-1 Activation Signaling Pathway
Caspase-1 is activated through the assembly of inflammasomes in response to various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4] A common pathway involves the NLRP3 inflammasome, which is activated by stimuli such as bacterial toxins, crystalline substances, and extracellular ATP.[4]
Caption: Caspase-1 activation via the inflammasome signaling pathway.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| FAM-YVAD-FMK Caspase-1 Assay Kit | Various | e.g., ICT #97/98 |
| Cell Culture Medium (appropriate for cell type) | Various | - |
| Fetal Bovine Serum (FBS) | Various | - |
| Phosphate-Buffered Saline (PBS) | Various | - |
| Propidium Iodide (PI) or other viability dye | Various | - |
| Flow Cytometry Tubes | Various | - |
| Inducing agent (e.g., LPS, Nigericin, ATP) | Various | - |
| Negative Control Cells (untreated) | - | - |
| Positive Control Cells (treated with inducer) | - | - |
Experimental Workflow
Caption: Experimental workflow for the flow cytometry-based caspase-1 assay.
Detailed Protocol
1. Cell Preparation and Treatment: a. Culture cells to the desired density (e.g., 3-5 x 10^5 cells/mL for suspension cells).[9] b. Prepare experimental samples by treating cells with the desired stimulus to induce caspase-1 activation. c. Include appropriate controls: a negative control (untreated or vehicle-treated cells) and a positive control (cells treated with a known caspase-1 activator).[7]
2. FLICA Staining: a. Reconstitute the lyophilized FLICA reagent in DMSO as per the manufacturer's instructions to create a stock solution.[10] b. Dilute the FLICA stock solution in cell culture medium to the desired working concentration (typically a 1:30 to 1:60 dilution of the stock).[7][9] c. Add the FLICA working solution directly to the cell suspension. d. Incubate the cells for 30-60 minutes at 37°C, protected from light.[7][11] Gently mix the cells periodically to ensure even staining.[7][11]
3. Washing: a. After incubation, wash the cells to remove any unbound FLICA reagent.[12] b. Add 2 mL of 1X Wash Buffer (provided in most kits) to the cell suspension and centrifuge at 300 x g for 5 minutes.[11][12] c. Carefully aspirate the supernatant and repeat the wash step.
4. Viability Staining (Optional but Recommended): a. To distinguish between apoptotic/pyroptotic and necrotic cells, a viability dye such as Propidium Iodide (PI) can be used. b. Resuspend the washed cell pellet in 1X binding buffer containing PI. c. Incubate for 5-15 minutes on ice, protected from light.
5. Flow Cytometry Acquisition: a. Resuspend the final cell pellet in an appropriate volume of assay buffer for flow cytometry analysis. b. Acquire events on a flow cytometer equipped with a 488 nm laser for excitation. c. Collect the green fluorescence from the FAM-FLICA reagent in the FL1 channel (typically around 530 nm).[12] d. If using a viability dye like PI, collect the red fluorescence in the appropriate channel (e.g., FL3, >670 nm).
Data Analysis
-
Gate on the main cell population using forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Gate on single cells to exclude doublets.
-
If a viability dye was used, gate on the live cell population (PI-negative).[13]
-
Within the live, single-cell population, quantify the percentage of FLICA-positive cells and the median fluorescence intensity (MFI) of the FLICA signal.
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times
| Parameter | Recommended Range | Notes |
| Cell Density for Staining | 3 x 10^5 - 2 x 10^6 cells/mL | Optimize for your specific cell type.[7][9] |
| FLICA Working Concentration | 1:30 - 1:60 dilution of stock | Titrate for optimal signal-to-noise ratio. |
| Incubation Time with FLICA | 30 - 60 minutes | Can be extended for some cell types.[7][11] |
| Incubation Temperature | 37°C | - |
| Viability Dye Concentration (PI) | 1 - 5 µg/mL | Titrate for clear separation of live/dead populations. |
Summary
The flow cytometry-based caspase-1 assay using a fluorescent inhibitor provides a sensitive and quantitative method for studying inflammasome activation and pyroptosis. This technique allows for the analysis of caspase-1 activity at the single-cell level, making it a valuable tool for basic research and drug discovery. The detailed protocol and guidelines presented here should enable researchers to successfully implement this assay in their laboratories.
References
- 1. Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Use of fluorescently labeled caspase inhibitors as affinity labels to detect activated caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. abscience.com.tw [abscience.com.tw]
- 12. Fluorochrome-Labeled Inhibitors of Caspases: Convenient In Vitro and In Vivo Markers of Apoptotic Cells for Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suc-YVAD-AMC Caspase-1 Assays
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Suc-YVAD-AMC assays. A robust signal-to-noise ratio is critical for obtaining sensitive, accurate, and reproducible data for caspase-1 activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? this compound is a fluorogenic substrate used to measure the activity of caspase-1, an enzyme central to the inflammatory response.[1][2] The peptide sequence Tyr-Val-Ala-Asp (YVAD) is specifically recognized and cleaved by active caspase-1.[3] This cleavage releases the fluorescent group 7-amino-4-methylcoumarin (B1665955) (AMC), which results in a significant increase in fluorescence.[4] The rate of this fluorescence increase is directly proportional to the caspase-1 activity in the sample.[5]
Q2: What are the optimal excitation and emission wavelengths for detecting AMC fluorescence? Free AMC, the product of the enzymatic reaction, has an optimal excitation wavelength in the range of 341-380 nm and an emission wavelength between 430-460 nm.[4][5] It is crucial to consult your instrument's manual and potentially optimize these settings for your specific plate reader to maximize signal detection.
Q3: What are the primary sources of high background fluorescence? High background fluorescence is a common issue that can mask the specific signal from your reaction.[6] The main sources include:
-
Assay Media and Buffers: Components in cell culture media like phenol (B47542) red, riboflavin, and aromatic amino acids are intrinsically fluorescent.[4]
-
Substrate Instability: Spontaneous hydrolysis of the this compound substrate can lead to the release of AMC without enzymatic activity, increasing background signal.[7]
-
Contaminated Reagents: Microbial contamination in buffers or reagents can introduce proteases that may cleave the substrate.[7]
-
Test Compounds: If screening compounds, the compounds themselves may be fluorescent at the assay wavelengths.[4]
-
Autofluorescence: Biological samples, such as cell lysates, contain endogenous molecules like NADH and FAD that fluoresce and can contribute to background.[5]
Q4: Why is a specific caspase-1 inhibitor control important? Using a specific caspase-1 inhibitor, such as Ac-YVAD-CHO, is crucial to confirm that the measured activity is specific to caspase-1.[8] By running a parallel reaction with the inhibitor, you can determine the portion of the signal that is due to non-specific protease activity.[9] The difference in signal between the inhibited and uninhibited samples represents the true caspase-1 activity.
Caspase-1 Activation and Substrate Cleavage Pathway
Troubleshooting Guide
This section addresses specific issues that can lead to a poor signal-to-noise ratio.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Substrate Instability: Spontaneous hydrolysis of the substrate.[7] 2. Contaminated Reagents: Microbial or protease contamination in buffers.[7] 3. Autofluorescence: Intrinsic fluorescence from media, serum, or test compounds.[4][5] 4. Non-specific Enzyme Activity: Other proteases in the sample are cleaving the substrate.[9] | 1. Prepare substrate solutions fresh before each experiment. Avoid repeated freeze-thaw cycles.[10] 2. Use high-purity, sterile reagents and water. Filter-sterilize buffers if necessary.[7] 3. Run a "compound only" control to measure and subtract its fluorescence. If possible, switch to phenol red-free medium.[4] Wash cells with PBS before adding reagents.[4] 4. Include a control with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) to determine specific activity.[8] |
| Low or No Signal | 1. Inactive Enzyme: Caspase-1 is not active due to improper sample preparation or storage.[11] 2. Suboptimal Concentrations: Enzyme or substrate concentrations are not in the optimal range.[6] 3. Incorrect Instrument Settings: Gain is set too low, or incorrect excitation/emission wavelengths are used.[6] 4. Inhibitory Components: The sample or buffer contains inhibitors of caspase-1. | 1. Ensure proper inflammasome activation if using a cellular model. Use a known positive control to verify assay setup.[6] 2. Perform enzyme and substrate titrations to find the optimal concentrations that give a linear reaction rate.[6] 3. Use wavelengths of Ex: 360-380 nm and Em: 440-460 nm. Optimize the gain setting using a positive control to maximize signal without saturation.[5] 4. Check buffer composition. Ensure pH and ionic strength are optimal for caspase-1 activity.[11] |
| Signal Decreases Over Time | 1. Photobleaching: The AMC fluorophore is being destroyed by prolonged exposure to the excitation light.[6] 2. Substrate Depletion: The substrate is being consumed rapidly by a high concentration of active enzyme. | 1. Reduce the intensity of the excitation light if possible. Take kinetic readings at longer intervals.[7] 2. Dilute the enzyme sample. Ensure the reaction is monitored within the initial linear phase. |
| High Variability Between Replicates | 1. Pipetting Inaccuracy: Inconsistent volumes of reagents added to wells. 2. Edge Effects: Wells on the perimeter of the plate are subject to temperature fluctuations and evaporation.[11] 3. Incomplete Mixing: Reagents are not mixed thoroughly upon addition. | 1. Use calibrated pipettes and proper technique. A multi-channel pipette can improve consistency for reagent addition.[11] 2. Avoid using the outer wells of the microplate. Fill them with PBS or water to create a humidity barrier.[11] 3. Gently mix the plate on an orbital shaker for 30 seconds after adding the final reagent.[1] |
Experimental Protocols
Protocol 1: AMC Standard Curve Generation
This protocol is essential for converting relative fluorescence units (RFU) to the concentration of the product formed.
-
Prepare AMC Stock: Prepare a 1 mM stock solution of pure 7-amino-4-methylcoumarin (AMC) in DMSO.
-
Serial Dilutions: Perform serial dilutions of the AMC stock solution in the assay buffer to create a range of standards (e.g., 0 µM to 25 µM).[5] The 0 µM standard will serve as your blank.
-
Plate Preparation: Add 100 µL of each standard to triplicate wells of a black, opaque 96-well plate.[5]
-
Fluorescence Reading: Measure the fluorescence using the optimized excitation and emission wavelengths for AMC (e.g., Ex: 360 nm, Em: 460 nm).
-
Data Analysis: Subtract the average fluorescence of the blank wells from all other readings. Plot the background-subtracted RFU against the AMC concentration and perform a linear regression. The slope of this line (RFU/µM) will be used to calculate the amount of product formed in the enzyme assay.
Protocol 2: Enzyme and Substrate Titration
This protocol helps determine the optimal concentrations for your assay.
-
Enzyme Titration:
-
Prepare a series of dilutions of your enzyme (or cell lysate) in assay buffer.
-
Keep the concentration of the this compound substrate constant and in excess (e.g., 50 µM).
-
Add the substrate to initiate the reaction and measure the fluorescence kinetically over 30-60 minutes.
-
Plot the initial reaction rate (slope of RFU vs. time) against the enzyme concentration. Select a concentration that falls within the linear range of this plot.[6]
-
-
Substrate Titration:
-
Using the optimal enzyme concentration determined above, prepare a range of this compound substrate concentrations (e.g., 0 to 100 µM).
-
Initiate the reaction by adding the enzyme and measure the kinetic fluorescence.
-
Plot the initial reaction velocity against the substrate concentration to determine the Michaelis-Menten constant (Km).[6] A substrate concentration of 2-5 times the Km is often suitable for routine assays.[6]
-
Assay Optimization Workflow
// Nodes Start [label="Start: Poor S/N Ratio", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Wavelengths [label="1. Verify Instrument Settings\n(Ex: 360-380nm, Em: 440-460nm)\nOptimize Gain", fillcolor="#FBBC05", fontcolor="#202124"]; Run_Controls [label="2. Run Key Controls", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze_Controls [label="3. Analyze Control Data", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; High_Blank [label="High 'No Enzyme' or\n'Substrate Only' Blank?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Low_Signal [label="Low Positive Control Signal?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Troubleshoot_Blank [label="Troubleshoot Background:\n• Check for reagent contamination\n• Prepare fresh substrate\n• Test compound fluorescence", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Titrate_Enzyme [label="Troubleshoot Signal:\n• Titrate enzyme concentration\n• Titrate substrate concentration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proceed [label="Proceed with Optimized Assay", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Wavelengths; Check_Wavelengths -> Run_Controls; Run_Controls -> Analyze_Controls; Analyze_Controls -> High_Blank [label="Evaluate Background"]; Analyze_Controls -> Low_Signal [label="Evaluate Signal"]; High_Blank -> Troubleshoot_Blank [label="Yes"]; High_Blank -> Low_Signal [label="No"]; Low_Signal -> Titrate_Enzyme [label="Yes"]; Troubleshoot_Blank -> Titrate_Enzyme; Low_Signal -> Proceed [label="No"]; Titrate_Enzyme -> Proceed; } caption="A logical workflow for troubleshooting and optimizing the signal-to-noise ratio in this compound assays."
Protocol 3: Assessing Test Compound Interference
This is critical for drug screening applications to avoid false positives or negatives.
-
Intrinsic Fluorescence Control:
-
In a set of wells, add the test compound at the final assay concentration to the assay buffer without the enzyme or substrate.
-
Measure the fluorescence at the assay wavelengths.
-
This value should be subtracted from the corresponding wells containing the enzyme, substrate, and test compound.[4]
-
-
Fluorescence Quenching Control:
Summary of Key Quantitative Parameters
| Parameter | Typical Value/Range | Notes |
| Excitation Wavelength | 341-380 nm | Optimal wavelength for free AMC.[4][5] |
| Emission Wavelength | 430-460 nm | Optimal wavelength for free AMC.[4][5] |
| Substrate Concentration (this compound) | 20-100 µM | Should be optimized; typically 2-5 times the Km value.[6][9] |
| Enzyme Concentration | Varies | Must be titrated to ensure the reaction rate is linear over the measurement period.[6] |
| Inhibitor Concentration (Ac-YVAD-CHO) | 1 µM | A common concentration used to confirm caspase-1 specificity.[8] |
| Recommended Plate Type | Black, opaque | Minimizes well-to-well crosstalk and background fluorescence.[5] |
References
- 1. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. ubpbio.com [ubpbio.com]
- 10. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting High Background Fluorescence with Suc-YVAD-AMC: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the fluorogenic substrate Suc-YVAD-AMC for caspase-1 activity assays, high background fluorescence can be a significant hurdle, masking the true signal and compromising data integrity. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to directly address and resolve this common experimental issue.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence in my caspase-1 assay using this compound?
High background fluorescence in assays using this compound can stem from several sources. A primary contributor is the spontaneous hydrolysis of the substrate, where the AMC (7-amino-4-methylcoumarin) fluorophore is released without enzymatic activity. This can be exacerbated by factors such as suboptimal buffer pH and temperature. Other potential causes include impurities in the substrate preparation, autofluorescence from cellular components or media, and incorrect instrument settings.
Q2: How can I determine if my this compound substrate is of high purity?
Substrate purity is critical for minimizing background fluorescence. Impurities, such as free AMC or partially hydrolyzed substrate, can lead to elevated baseline readings.
-
Recommendation: Assess substrate purity using reverse-phase high-performance liquid chromatography (RP-HPLC). A high-purity preparation should exhibit a single major peak corresponding to the intact this compound substrate.
Q3: My "no-enzyme" control shows high fluorescence. What does this indicate and how can I fix it?
High fluorescence in a "no-enzyme" or "no-cell" control is a clear indicator of substrate instability or contamination. This background signal is independent of caspase-1 activity.
-
Troubleshooting Steps:
-
Substrate Spontaneous Hydrolysis: Prepare fresh substrate solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Buffer Composition: Optimize the assay buffer. Ensure the pH is within the optimal range for caspase-1 activity and minimal substrate hydrolysis (typically pH 7.2-7.5).
-
Contamination: Use high-purity water and reagents to prepare buffers and substrate solutions.
-
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating the causes of high background fluorescence.
Problem Area 1: Substrate Integrity
Issue: The this compound substrate may be degrading spontaneously or may have been impure from the start.
Solutions:
-
Perform a Substrate Stability Check: Incubate the this compound substrate in your assay buffer without any enzyme or cell lysate. Measure the fluorescence at regular intervals. A significant increase in fluorescence over time indicates spontaneous hydrolysis.
-
Optimize Substrate Concentration: While a higher substrate concentration can increase the reaction rate, it can also lead to higher background. Perform a substrate titration to find the optimal concentration that provides a good signal-to-background ratio.
-
Proper Storage: Store the this compound stock solution at -20°C or -80°C in a desiccated, light-protected environment. Aliquot the substrate to avoid multiple freeze-thaw cycles.
| Parameter | Recommendation | Rationale |
| Substrate Purity | >95% (as assessed by HPLC) | Minimizes background from fluorescent impurities. |
| Substrate Stock | Aliquot and store at ≤ -20°C | Prevents degradation from repeated freeze-thaw cycles. |
| Working Solution | Prepare fresh before each use | Reduces the impact of spontaneous hydrolysis in aqueous buffer. |
Problem Area 2: Assay Conditions
Issue: The experimental conditions, including buffer composition, pH, and temperature, can significantly impact background fluorescence.
Solutions:
-
Buffer Optimization:
-
pH: Maintain a neutral pH (7.2-7.5) for the assay buffer. Both acidic and alkaline conditions can increase the rate of non-enzymatic hydrolysis of the substrate.
-
Reducing Agents: Include a reducing agent like Dithiothreitol (DTT) in the assay buffer (typically 5-10 mM) to maintain the active state of the caspase enzyme, but be aware that some reducing agents can contribute to background fluorescence.
-
Detergents: Low concentrations of non-ionic detergents (e.g., 0.1% CHAPS or Triton X-100) can help to lyse cells and improve enzyme access to the substrate, but higher concentrations may increase background.
-
-
Temperature Control: Perform the assay at a consistent and optimized temperature (typically 37°C). Higher temperatures can accelerate both the enzymatic reaction and the rate of spontaneous substrate hydrolysis.
-
Incubation Time: A shorter incubation time can often reduce the accumulation of background fluorescence. Determine the optimal incubation time by performing a time-course experiment.
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 7.5 | Balances enzyme activity with substrate stability. |
| Temperature | 37°C | Optimal for caspase activity, but monitor for increased hydrolysis. |
| Incubation Time | As short as possible | Minimizes the contribution of time-dependent background increase. |
Problem Area 3: Experimental Setup and Controls
Issue: Improper experimental setup and lack of appropriate controls can lead to misinterpretation of results.
Solutions:
-
Instrument Settings: Use the correct excitation and emission wavelengths for the AMC fluorophore (Excitation: ~340-360 nm, Emission: ~440-460 nm). Ensure the gain setting on the fluorometer is optimized to maximize signal without saturating the detector.
-
Microplates: Use black, opaque-walled microplates to minimize well-to-well crosstalk and background fluorescence from the plate itself.
-
Essential Controls:
-
No-Enzyme/No-Cell Control: Contains all reaction components except the enzyme source. This measures the level of substrate autohydrolysis and background from the reagents.
-
Inhibitor Control: Treat a sample with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) to confirm that the measured activity is indeed from caspase-1.
-
Unstained Cell Control: To measure the intrinsic autofluorescence of the cells.
-
Experimental Protocols
Protocol 1: Assessment of this compound Spontaneous Hydrolysis
-
Prepare the complete assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose).
-
Prepare a working solution of this compound in the assay buffer at the final concentration used in your experiments (e.g., 50 µM).
-
Add the substrate solution to multiple wells of a black 96-well plate.
-
Incubate the plate at the experimental temperature (e.g., 37°C).
-
Measure the fluorescence intensity (Ex/Em = 355/460 nm) at time 0 and at regular intervals (e.g., every 15 minutes) for the duration of a typical assay.
-
Plot fluorescence intensity versus time. A steep slope indicates a high rate of spontaneous hydrolysis.
Protocol 2: Optimization of Assay Buffer pH
-
Prepare a series of assay buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0).
-
For each pH, set up "no-enzyme" control wells containing only the buffer and this compound.
-
Set up experimental wells containing the buffer, this compound, and your source of caspase-1 (e.g., cell lysate).
-
Incubate the plate at 37°C for a fixed time (e.g., 60 minutes).
-
Measure the fluorescence intensity.
-
Calculate the signal-to-background ratio for each pH by dividing the fluorescence of the experimental well by the fluorescence of the "no-enzyme" control well. The optimal pH will yield the highest signal-to-background ratio.
Visualizing the Workflow and Pathway
To aid in understanding the experimental process and the biological context, the following diagrams are provided.
Caption: A logical workflow for troubleshooting high background fluorescence.
Caption: The signaling pathway leading to caspase-1 activation and substrate cleavage.
Effect of protease inhibitors on Suc-YVAD-AMC assay performance
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of protease inhibitors in the Suc-YVAD-AMC fluorometric assay for Caspase-1 activity.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what does it measure?
The this compound assay is a fluorometric method used to measure the activity of Caspase-1 (also known as IL-1β Converting Enzyme or ICE). The assay utilizes a synthetic peptide substrate, Suc-Tyr-Val-Ala-Asp-AMC (this compound), which is specifically recognized and cleaved by active Caspase-1.[1][2][3] Upon cleavage, the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC) is released, producing a fluorescent signal that can be quantified.[1][4] The intensity of the fluorescence is directly proportional to the Caspase-1 activity in the sample.
Q2: Why are protease inhibitors typically used in sample preparation?
During cell lysis, endogenous proteases are released from cellular compartments like lysosomes.[5][6] These enzymes can degrade the protein of interest and other cellular proteins, leading to inaccurate experimental results.[6][7] Protease inhibitors are added to the lysis buffer to inactivate these proteases and preserve the integrity of the protein sample.[8]
Q3: Can I use a standard protease inhibitor cocktail with my this compound assay?
It is strongly discouraged. Caspase-1 is a cysteine protease.[6][9] Many broad-spectrum protease inhibitor cocktails contain inhibitors targeting serine and cysteine proteases (e.g., Leupeptin, E-64) to provide comprehensive protection.[5][9] These inhibitors can also inhibit Caspase-1, leading to a significant underestimation of its activity. Some assay kits explicitly warn against the use of protease inhibitors for this reason.[10]
Q4: Which specific types of protease inhibitors should I avoid?
You should avoid inhibitors that target the classes of proteases to which caspases belong, primarily cysteine proteases. It is also wise to be cautious with serine protease inhibitors, as some can have cross-reactivity.
-
Cysteine Protease Inhibitors: Avoid E-64, Leupeptin, and other compounds known to inhibit cysteine proteases.[9]
-
Serine Protease Inhibitors: While Caspase-1 is a cysteine protease, some serine protease inhibitors like PMSF and AEBSF are often included in lysis buffers.[7][11] While they are less likely to directly inhibit Caspase-1, their effect should be validated. Leupeptin also inhibits some serine proteases.[9]
Q5: Are there any protease inhibitor cocktails that are safe to use?
If protease inhibition is necessary, use a cocktail that specifically omits inhibitors of cysteine and serine proteases. Some manufacturers offer specialized cocktails for apoptosis or caspase activity assays. Alternatively, you can create a custom cocktail using inhibitors for aspartic proteases (e.g., Pepstatin A) and metalloproteases (e.g., EDTA), which are less likely to interfere.[5][9] However, note that EDTA can interfere with processes that require divalent cations, such as certain protein purification methods.[5]
Troubleshooting Guide
Problem: Low or no Caspase-1 activity detected.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Protease Inhibitor Use | The lysis buffer contained a broad-spectrum protease inhibitor cocktail that inhibited Caspase-1 activity. |
| Solution: Repeat the experiment using a lysis buffer prepared fresh without any protease inhibitors. If inhibitors are required, use a formulation that omits cysteine and serine protease inhibitors. Always keep samples on ice to minimize endogenous protease activity.[11][12] | |
| Inactive Enzyme | The Caspase-1 in the sample was not activated, or the sample has degraded due to improper storage or handling. |
| Solution: Ensure the experimental model was properly stimulated to induce inflammasome activation and Caspase-1 processing. Use a positive control, such as cells treated with a known Caspase-1 activator (e.g., LPS + Nigericin) or recombinant active Caspase-1, to validate the assay setup.[10] | |
| Substrate Degradation | The this compound substrate has been degraded by light exposure or improper storage. |
| Solution: Protect the fluorogenic substrate from light at all times.[10] Aliquot the substrate upon receipt and store it at -20°C. |
Problem: High background fluorescence.
| Possible Cause | Troubleshooting Steps |
| Autofluorescence of Inhibitors | Some protease inhibitors or other compounds in the lysis buffer may be inherently fluorescent at the excitation/emission wavelengths of AMC. |
| Solution: Run a control well containing only the lysis buffer (with inhibitors) and the reaction buffer to measure background fluorescence. Subtract this value from your sample readings. Consider using alternative, non-fluorescent inhibitors. | |
| Contaminated Reagents | Buffers or water may be contaminated with fluorescent substances. |
| Solution: Use high-purity, fresh reagents. Prepare all buffers with nuclease-free water or water for injection. | |
| Substrate Autohydrolysis | The substrate is breaking down spontaneously. |
| Solution: Prepare reaction mixes immediately before use. Do not let the substrate sit in the reaction buffer for extended periods before reading. |
Experimental Protocols
Protocol: Caspase-1 Activity Assay using this compound
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
1. Sample Preparation (Cell Lysis)
-
Induce apoptosis or inflammasome activation in your cell culture using the desired method. Prepare a parallel negative control culture.
-
Harvest cells (e.g., 1-5 million cells per sample) by centrifugation.[10]
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% CHAPS, 2 mM DTT, 0.1% Nonidet P-40, 1 mM EDTA).[1] CRITICAL: Do not add broad-spectrum protease inhibitors. If necessary, add only inhibitors for metallo- and aspartic proteases (e.g., EDTA, Pepstatin A).
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cell debris.[14]
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled microcentrifuge tube. Keep on ice for immediate use or store at -80°C for later analysis.
2. Assay Procedure
-
If necessary, determine the protein concentration of the lysates to ensure equal loading.
-
Prepare a 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.5, 20% Glycerol, 0.5 mM EDTA, 10 mM DTT). Add DTT fresh before use.[14]
-
In a 96-well black microplate, add 50 µL of cell lysate to each well.[14]
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of 1 mM this compound substrate to each well for a final concentration of 50 µM.[10]
-
Include the following controls:
-
Blank: Lysis buffer and reaction buffer without substrate.
-
No Enzyme Control: Lysis buffer, reaction buffer, and substrate.
-
Positive Control: Lysate from cells known to have high Caspase-1 activity.
-
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[1][10][14]
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[1]
Reference Data
Table 1: Common Protease Inhibitors and Their Targets
| Inhibitor | Target Protease Class | Reversibility | Potential for Interference with Caspase-1 Assay |
| AEBSF | Serine | Irreversible | Low |
| Aprotinin | Serine | Reversible | Low |
| Bestatin | Aminopeptidases | Reversible | Low |
| E-64 | Cysteine | Irreversible | High |
| Leupeptin | Serine & Cysteine | Reversible | High |
| Pepstatin A | Aspartic | Reversible | Low |
| EDTA | Metalloproteases | Reversible | Low (but can affect other assays) |
| PMSF | Serine | Irreversible | Low (but has high toxicity) |
Data compiled from multiple sources.[5][9]
Visual Guides
Caption: Experimental workflow for the this compound Caspase-1 assay.
Caption: Troubleshooting logic for low signal in a Caspase-1 assay.
Caption: Simplified Caspase-1 activation and substrate cleavage pathway.
References
- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 9. bosterbio.com [bosterbio.com]
- 10. abcam.com [abcam.com]
- 11. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 12. goldbio.com [goldbio.com]
- 13. abcam.com [abcam.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
Suc-YVAD-AMC stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of the fluorogenic caspase-1 substrate, Suc-YVAD-AMC.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound in its lyophilized powder form should be stored at -20°C.[1][2][3] When stored correctly, the product is stable for an extended period. Always protect the product from light.[1]
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the lyophilized powder in high-quality, anhydrous DMSO. For instance, a 10 mM stock solution can be prepared. Once dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C in the dark. A DMSO stock solution is reported to be stable for over a month at -20°C when protected from light and moisture. Some sources suggest storage at -80°C for longer-term stability of stock solutions, potentially for up to 6 months.
Q3: What are the excitation and emission wavelengths for the cleaved AMC fluorophore?
The cleaved 7-amino-4-methylcoumarin (B1665955) (AMC) product is detected by fluorescence. The recommended excitation wavelength is in the range of 340-360 nm, and the emission wavelength is in the range of 440-460 nm. Some protocols also use an excitation of 380 nm and an emission of 460 nm.
Q4: For which enzyme is this compound a substrate?
This compound is a fluorogenic substrate for caspase-1, an enzyme involved in inflammatory signaling pathways. The sequence YVAD (Tyr-Val-Ala-Asp) is a preferred cleavage site for caspase-1.
Quantitative Data Summary
| Parameter | Condition | Value | Citations |
| Storage Temperature (Lyophilized Powder) | Long-term | -20°C | |
| Storage Temperature (Stock Solution in DMSO) | Short-term (1 month) | -20°C (in the dark, no water) | |
| Long-term (6 months) | -80°C (sealed, away from light and moisture) | ||
| Solubility | Solvent | DMSO | |
| Concentration | 10 mM | ||
| Fluorescence Detection | Excitation Wavelength | 340-360 nm | |
| Emission Wavelength | 440-460 nm |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or Low Fluorescence Signal | Inactive Enzyme: Caspase-1 in the sample is inactive or absent. | Ensure proper sample preparation to preserve enzyme activity. Use a positive control with active caspase-1. |
| Incorrect Wavelengths: The fluorometer is not set to the correct excitation/emission wavelengths for AMC. | Set the excitation wavelength between 340-360 nm and the emission wavelength between 440-460 nm. | |
| Substrate Degradation: The this compound substrate has degraded due to improper storage or handling. | Use a fresh aliquot of the substrate. Ensure it has been stored at -20°C or -80°C and protected from light. Avoid multiple freeze-thaw cycles. | |
| High Background Fluorescence | Autohydrolysis of Substrate: The substrate is spontaneously breaking down. | Prepare fresh working solutions of the substrate just before the assay. Minimize the time the substrate is in aqueous buffer before the measurement. |
| Contaminated Reagents: Buffers or other reagents are contaminated with fluorescent compounds. | Use high-purity reagents and water. Test buffers for background fluorescence before adding the substrate and enzyme. | |
| Non-specific Protease Activity: Other proteases in the sample are cleaving the substrate. | Include a control with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CMK) to determine the level of non-specific cleavage. | |
| Inconsistent or Irreproducible Results | Pipetting Errors: Inaccurate dispensing of reagents. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks. |
| Temperature Fluctuations: Inconsistent incubation temperatures. | Ensure all samples and reagents are at the correct temperature before starting the reaction. Use a temperature-controlled plate reader or incubator. | |
| Variable Incubation Times: Inconsistent timing of reagent addition and fluorescence reading. | Use a multichannel pipette for simultaneous addition of reagents. Read all wells at the same time point after initiating the reaction. |
Experimental Protocols
Caspase-1 Activity Assay Protocol
This protocol provides a general guideline for measuring caspase-1 activity in cell lysates using this compound.
1. Reagent Preparation:
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 0.1% CHAPS, 2 mM DTT, 0.1% Nonidet P-40, 1 mM EDTA, and protease inhibitors (e.g., 1 mM PMSF, 2 µg/ml leupeptin, 2 µg/ml pepstatin A).
-
Assay Buffer: 100 mM HEPES (pH 7.2), 10% sucrose, 0.1% CHAPS, 1 mM EDTA, 2 mM DTT.
-
This compound Stock Solution: 20 mM in anhydrous DMSO.
-
Positive Control: Recombinant active caspase-1.
-
Negative Control: Lysis buffer only or cell lysate from a caspase-1 knockout model.
-
Inhibitor Control: A specific caspase-1 inhibitor (e.g., Ac-YVAD-CMK).
2. Sample Preparation (Cell Lysates):
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration using a suitable method (e.g., BCA assay).
-
Adjust the protein concentration of all samples to be the same with lysis buffer.
3. Assay Procedure:
-
In a 96-well black microplate, add 10-50 µg of protein from the cell lysate to each well.
-
For inhibitor controls, pre-incubate the lysate with the caspase-1 inhibitor for 15-30 minutes at 37°C.
-
Bring the total volume in each well to 100 µl with assay buffer.
-
Prepare the substrate working solution by diluting the 20 mM this compound stock solution in assay buffer to a final concentration of 50 µM.
-
Initiate the reaction by adding the substrate working solution to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
4. Data Analysis:
-
Subtract the background fluorescence (from wells with no cell lysate) from all readings.
-
If using an inhibitor control, subtract the fluorescence of the inhibitor-treated sample from the corresponding untreated sample to determine caspase-1 specific activity.
-
The caspase activity is proportional to the fluorescence intensity.
Visualizations
Caption: Caspase-1 Activity Assay Workflow.
Caption: Troubleshooting Logic for this compound Assays.
References
Common pitfalls to avoid in caspase-1 assays using Suc-YVAD-AMC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the fluorogenic substrate Suc-YVAD-AMC to measure caspase-1 activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the caspase-1 assay using this compound?
The assay quantifies the enzymatic activity of caspase-1. Caspase-1, a cysteine protease, recognizes and cleaves the specific tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD).[1][2] The substrate, this compound, consists of this peptide sequence linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its uncleaved form, the substrate is non-fluorescent. Upon cleavage by active caspase-1, free AMC is released, which emits a strong fluorescent signal. This signal, typically measured at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm, is directly proportional to the caspase-1 activity in the sample.[3]
Q2: Why is a specific caspase-1 inhibitor, such as Ac-YVAD-cmk, necessary as a control?
Using a specific inhibitor like Ac-YVAD-cmk or Ac-YVAD-CHO is crucial to confirm that the measured fluorescence is a direct result of caspase-1 activity.[4][5] The YVAD peptide sequence is not exclusively cleaved by caspase-1; other proteases, including other caspases, may also cleave this substrate to some extent, leading to false-positive results.[1] By running a parallel reaction in the presence of a saturating concentration of a specific caspase-1 inhibitor, you can subtract any non-caspase-1-mediated signal from your experimental readings, thus ensuring the specificity of your results. A significant reduction in signal in the presence of the inhibitor validates that the assay is measuring bona fide caspase-1 activity.[6]
Troubleshooting Guide
High Background Fluorescence
Q3: My negative control and "no enzyme" wells show high fluorescence. What could be the cause?
High background fluorescence can obscure the true signal from caspase-1 activity. Common causes include:
-
Substrate Degradation: The this compound substrate can degrade over time due to improper storage (e.g., exposure to light or multiple freeze-thaw cycles).[7] Always aliquot the substrate upon receipt and store it protected from light at -20°C or below.
-
Non-enzymatic Substrate Cleavage: Components in the cell lysate or buffer, such as other proteases, can cleave the substrate.[1] It is recommended to include a broad-spectrum protease inhibitor cocktail (without EDTA if metalloproteinases are not a concern) during lysate preparation.
-
Contaminated Reagents or Plates: Autofluorescent contaminants in your buffers, water, or microplates can contribute to high background. Use high-purity reagents and sterile, non-fluorescent black microplates designed for fluorescence assays.
Low or No Signal
Q4: I am not detecting any caspase-1 activity, even in my positive control samples. What should I check?
A lack of signal can be frustrating. Here are the most common culprits:
-
Inactive Caspase-1: Active caspase-1 is notoriously unstable, with a very short half-life of about 9 minutes at 37°C.[8][9] Over-handling of samples, delays in processing, or assaying at 37°C for extended periods can lead to a complete loss of activity. Perform experiments on ice whenever possible and minimize the time between lysate preparation and the assay.[8][9]
-
Insufficient Cell Lysis: If the cells are not lysed efficiently, the caspase-1 enzyme will not be released into the lysate. Ensure your lysis buffer is appropriate for your cell type and that the lysis procedure (e.g., freeze-thaw cycles) is complete.[7][10]
-
Incorrect Fluorometer Settings: Double-check that the excitation and emission wavelengths on your fluorometer are correctly set for AMC (Ex: ~380 nm, Em: ~460 nm).[3]
-
Suboptimal Assay Conditions: The assay buffer composition is critical. It should contain a reducing agent like DTT (dithiothreitol) as caspases are cysteine proteases.[11][12][13] The pH should also be within the optimal range for caspase-1 activity (typically pH 7.2-7.5).
Inconsistent or Non-Reproducible Results
Q5: My results are highly variable between replicates. How can I improve reproducibility?
Variability can stem from several sources. To improve consistency:
-
Precise Pipetting: Ensure accurate and consistent pipetting, especially for small volumes of enzyme lysate and substrate. Using a master mix for the reaction buffer and substrate can help ensure all wells receive the same amount.[14]
-
Homogeneous Lysates: Make sure your cell lysates are well-mixed and free of cellular debris by centrifuging them before use.[10][11]
-
Temperature Control: Maintain a consistent temperature throughout the assay incubation. Even slight variations in temperature between wells on a plate can affect enzyme kinetics.[8]
-
Consistent Incubation Times: Use a multichannel pipette to start all reactions simultaneously to ensure uniform incubation times across all wells.
Data Presentation: Key Experimental Parameters
For optimal and reproducible results, careful consideration of reagent concentrations and incubation times is essential. The following table summarizes recommended starting concentrations and ranges for key components of the caspase-1 assay.
| Parameter | Recommended Starting Concentration | Typical Range | Notes |
| This compound Substrate | 50 µM | 20-100 µM | Higher concentrations can lead to substrate inhibition. Protect from light.[3] |
| Cell Lysate Protein | 50 µg | 10-200 µg | The optimal amount depends on the level of caspase-1 expression and activation. |
| Ac-YVAD-cmk/CHO Inhibitor | 20 µM | 10-100 µM | Pre-incubate with the lysate for 10-30 minutes before adding the substrate.[15][16] |
| Dithiothreitol (DTT) | 10 mM | 2-10 mM | Freshly add to the reaction buffer before use.[11][12][13] |
| Incubation Time | 60 minutes | 30-120 minutes | Longer times may increase signal but also risk enzyme degradation.[12][14] |
| Incubation Temperature | 37°C | 25-37°C | Lower temperatures (e.g., 30°C or room temp) can help preserve caspase-1 activity.[8][9] |
Experimental Protocols
Protocol 1: Standard Caspase-1 Activity Assay
-
Prepare Cell Lysates:
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in a suitable ice-cold lysis buffer (e.g., 25 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM EDTA, 0.1% CHAPS, containing a protease inhibitor cocktail).
-
Lyse the cells by performing three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube and determine the protein concentration (e.g., using a BCA assay).
-
-
Set up the Assay:
-
In a 96-well black microplate, add your cell lysate (e.g., 50 µg of protein) to each well. Adjust the volume with lysis buffer to have a consistent volume in all wells.
-
Prepare a master mix of the 2X reaction buffer (e.g., 50 mM HEPES, pH 7.4, 20% sucrose, 0.2% CHAPS, 20 mM DTT).
-
Add 50 µL of the 2X reaction buffer to each well.
-
-
Initiate the Reaction:
-
Prepare a working solution of this compound substrate (e.g., 500 µM in assay buffer).
-
Add 10 µL of the substrate solution to each well to achieve a final concentration of 50 µM.
-
Mix gently by tapping the plate.
-
-
Measure Fluorescence:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Protocol 2: Inhibitor Control for Assay Specificity
-
Prepare Lysates and Assay Plate: Follow steps 1 and 2 from the "Standard Caspase-1 Activity Assay" protocol.
-
Add Inhibitor:
-
To the designated control wells, add the specific caspase-1 inhibitor Ac-YVAD-cmk to a final concentration of 20 µM.
-
To all other wells, add the same volume of the inhibitor's solvent (e.g., DMSO).
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate and Measure: Follow steps 3 and 4 from the standard protocol to add the substrate and measure fluorescence. The signal in the inhibitor-treated wells represents the background/non-caspase-1 activity.
Visualizations
Caption: Canonical inflammasome signaling pathway leading to caspase-1 activation.
Caption: General experimental workflow for a caspase-1 activity assay.
Caption: A decision tree for troubleshooting common caspase-1 assay issues.
References
- 1. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-1 (active) Staining Kit - Green Fluorescence (ab219935) | Abcam [abcam.com]
- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 6. Applying caspase-1 inhibitors for inflammasome assays in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thco.com.tw [thco.com.tw]
- 11. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. Deubiquitinases Regulate the Activity of Caspase-1 and Interleukin-1β Secretion via Assembly of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
How to correct for autofluorescence in Suc-YVAD-AMC readings
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers correct for autofluorescence in Suc-YVAD-AMC based caspase-1 activity assays.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my this compound assay?
A1: Autofluorescence is the natural fluorescence emitted by various components in your sample, such as cells, media, and test compounds.[1] Common endogenous fluorophores include molecules like NADPH, collagen, and riboflavin.[2] This intrinsic fluorescence can interfere with the signal from the AMC fluorophore released by caspase-1 activity, leading to artificially high background readings and inaccurate quantification of enzyme activity.
Q2: I am observing high fluorescence readings in my negative control wells (no enzyme). What is the likely cause?
A2: High fluorescence in negative control wells is a classic sign of autofluorescence. This can originate from the assay buffer, the 96-well plate itself, or the test compounds you are screening. It is crucial to identify and subtract this background fluorescence to obtain accurate results.[3][4]
Q3: Can my test compounds interfere with the assay?
A3: Yes, test compounds can be a significant source of autofluorescence. If you are screening a compound library, it is essential to test the intrinsic fluorescence of each compound at the concentration used in the assay. This is done by measuring the fluorescence of wells containing the compound in assay buffer without the substrate or enzyme.
Troubleshooting Guides
Issue: High background fluorescence is obscuring the specific signal from caspase-1 activity.
This guide outlines three common methods to correct for autofluorescence in your this compound readings.
Method 1: Substrate-Only and Compound-Only Controls (Background Subtraction)
This is the most straightforward method for background correction and should be included in every experiment.
-
Prepare your assay plate with the following controls:
-
Test Wells: Contain enzyme, this compound substrate, and your test compound.
-
Positive Control (100% Activity): Contains enzyme and substrate in the vehicle (e.g., DMSO) used for your test compounds.[5]
-
Negative Control (No Enzyme/Background): Contains substrate and vehicle, but no enzyme.[5] This measures the background from the substrate and buffer.
-
Compound Control: Contains your test compound and buffer, but no substrate or enzyme. This measures the autofluorescence of your compound.
-
-
Incubate the plate according to your standard protocol (e.g., 37°C for 30-60 minutes).
-
Measure fluorescence using a plate reader with excitation at ~360 nm and emission at ~460 nm for AMC.
-
Data Analysis:
Caption: Workflow for basic background subtraction.
Method 2: Using a Specific Caspase-1 Inhibitor
This method helps to differentiate true caspase-1 activity from non-specific substrate cleavage or other fluorescent artifacts. A potent, irreversible inhibitor like Ac-YVAD-CMK can be used.[7]
-
Prepare Control Wells:
-
Run the Assay: Include these inhibitor control wells alongside your standard test and control wells.
-
Measure Fluorescence: Read the plate as usual.
-
Data Analysis: The fluorescence in the "Inhibitor Control Wells" represents the background fluorescence plus any non-caspase-1-related signal. This value can be subtracted from your test wells to yield a more accurate measure of specific caspase-1 activity.
Method 3: Spectral Unmixing
For complex samples with high and spectrally diverse autofluorescence, spectral unmixing can be a powerful tool. This technique requires a spectrophotometer or microscope capable of acquiring the entire emission spectrum of the sample.[2][9]
-
Acquire Reference Spectra:
-
Measure the emission spectrum of pure, cleaved AMC fluorophore.
-
Measure the emission spectrum of your "blank" sample (containing cells, media, and vehicle but no substrate). This is your autofluorescence spectrum.[10]
-
-
Acquire Sample Spectra: For your experimental samples, acquire the full emission spectrum upon excitation.
-
Linear Unmixing: Use software to mathematically separate the sample spectrum into its constituent parts: the known AMC spectrum and the known autofluorescence spectrum.[10][11] The software calculates the contribution of each component to the total signal.
Caption: Caspase-1 cleaves this compound, releasing a fluorescent signal.
Data Summary Table
| Correction Method | Principle | Pros | Cons |
| Background Subtraction | Subtracts fluorescence from wells without enzyme or with compound alone. | Simple, essential for all assays.[4] | May not account for complex interactions between sample components. |
| Inhibitor Control | Uses a specific inhibitor to define the baseline fluorescence in the absence of target enzyme activity. | High specificity; distinguishes target activity from other enzymatic or chemical effects. | Requires an additional, specific, and often costly reagent. |
| Spectral Unmixing | Mathematically separates the specific fluorescence signal from the autofluorescence background based on their unique emission spectra.[9][12] | Highly accurate for samples with strong or complex autofluorescence. Can remove autofluorescence even if it's brighter than the signal.[2][10] | Requires specialized equipment (spectrofluorometer or spectral microscope) and software.[2] |
References
- 1. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 2. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 3. Methods of background subtraction [help.imageanalyst.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Dual-tracer background subtraction approach for fluorescent molecular tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. microscopist.co.uk [microscopist.co.uk]
- 10. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 11. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beckman.com [beckman.com]
Technical Support Center: Troubleshooting Suc-YVAD-AMC Precipitation and Assay Optimization
Welcome to the technical support center for the use of the fluorogenic caspase-1 substrate, Suc-YVAD-AMC. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during caspase-1 activity assays, with a primary focus on preventing substrate precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorogenic substrate used to measure the activity of caspase-1 and related enzymes. The substrate consists of a peptide sequence (YVAD) recognized by caspase-1, which is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is not fluorescent. Upon cleavage of the peptide by active caspase-1, free AMC is released, which emits a bright yellow-green fluorescence when excited by light at approximately 340-360 nm. The intensity of this fluorescence, measured at around 440-460 nm, is directly proportional to the caspase-1 activity in the sample.
Q2: Why is my this compound precipitating when I add it to my aqueous assay buffer?
This compound, like many fluorogenic peptide substrates, has limited solubility in aqueous solutions due to the hydrophobic nature of the peptide and the attached fluorophore.[1] Precipitation is a common issue when the substrate concentration exceeds its solubility limit in the final assay buffer. This is often exacerbated by a low concentration of organic solvent in the final reaction mixture.
Q3: How should I properly dissolve and store this compound?
For optimal results, follow these steps for dissolving and storing this compound:
-
Reconstitution: It is highly recommended to first dissolve the lyophilized this compound powder in a small amount of 100% dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10-20 mM).[2][3] Ensure the powder is completely dissolved by gentle vortexing.
-
Storage: Store the DMSO stock solution at -20°C, protected from light.[4] When stored correctly, the stock solution should be stable for several months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes. Aqueous solutions of the substrate are not recommended for long-term storage.
Troubleshooting Guide
Issue 1: Substrate Precipitation
Q: I've dissolved this compound in DMSO, but it still precipitates when I add it to my assay buffer. What can I do?
A: This is a common challenge. Here are several troubleshooting steps to address this issue:
-
Optimize Final DMSO Concentration: The final concentration of DMSO in your assay is critical. While a higher concentration of DMSO can aid in substrate solubility, it may also inhibit enzyme activity.[3] It is generally recommended to keep the final DMSO concentration as low as possible, typically between 0.1% and 1% (v/v).[3] You may need to perform a DMSO tolerance test for your specific experimental setup to find the optimal balance between substrate solubility and enzyme activity.
-
Dilution Method: When preparing your working substrate solution, add the DMSO stock solution to the pre-warmed assay buffer dropwise while gently vortexing. This can help to prevent localized high concentrations of the substrate that can lead to precipitation.
-
Buffer Composition: Ensure your assay buffer has a pH between 7.0 and 7.5, as pH can affect the solubility and stability of the substrate.[4] Common buffers used for caspase-1 assays include HEPES and TRIS.[4]
-
Sonication: Gentle sonication of the substrate solution after dilution in the assay buffer can help to break up small aggregates and improve dissolution.[1]
-
Visual Inspection: Always visually inspect your wells after adding the substrate for any signs of precipitation. If precipitation is observed, the results from those wells may not be reliable.
Issue 2: Low or No Caspase-1 Activity Detected
Q: I'm not seeing an increase in fluorescence, or the signal is very weak. What could be the problem?
A: Several factors can contribute to low or no detectable enzyme activity:
-
Inactive Enzyme: Ensure that your caspase-1 enzyme is active. If using a purified enzyme, check its expiration date and storage conditions. For cell lysates, ensure that the cells were properly stimulated to induce caspase-1 activation.
-
Sub-optimal Assay Conditions:
-
Temperature: Caspase assays are typically performed at 37°C.[5] Ensure your plate reader is set to the correct temperature.
-
DTT Concentration: Caspases are cysteine proteases and require a reducing agent for optimal activity. A final concentration of 2-10 mM Dithiothreitol (DTT) is commonly included in the reaction buffer.[2][5]
-
-
Incorrect Filter Settings: Double-check that you are using the correct excitation and emission wavelengths for AMC on your fluorescence plate reader (Ex: ~340-360 nm, Em: ~440-460 nm).
-
Inhibitors in Sample: Your sample may contain endogenous or experimentally introduced inhibitors of caspase-1.
Issue 3: High Background Fluorescence
Q: My negative control wells (without enzyme or with an inhibitor) show high fluorescence. What is causing this?
A: High background fluorescence can be due to a few factors:
-
Autohydrolysis of Substrate: Over time, the substrate may spontaneously hydrolyze, releasing free AMC. This is more likely to occur with prolonged incubation times or if the substrate solution is not fresh. Always prepare the working substrate solution just before use.
-
Contaminated Reagents: Your assay buffer or other reagents may be contaminated with fluorescent compounds. Use high-purity reagents and water.
-
DMSO Quality: Some lower grades of DMSO can contain fluorescent impurities. Use a high-purity, spectroscopy-grade DMSO.
Quantitative Data Summary
While exact solubility can vary based on buffer composition and temperature, the following table provides a general guide for the solubility of this compound and similar compounds.
| Compound | Solvent | Approximate Solubility |
| This compound | DMSO | Soluble (stock solutions of 10-20 mM are common)[2] |
| Aqueous Buffer | Sparingly soluble | |
| Suc-LLVY-AMC | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
| Ac-YVAD-AFC | PBS (pH 7.2) | 1 mg/mL[6] |
| Ac-YVAD-CMK | PBS (pH 7.2) | ~0.25 mg/mL[7] |
Experimental Protocols
Key Experiment: Caspase-1 Activity Assay in Cell Lysates
This protocol provides a general workflow for measuring caspase-1 activity in cell lysates. All concentrations and volumes should be optimized for your specific experimental setup.
Materials:
-
Cells of interest (e.g., THP-1 monocytes)
-
Inducing agent (e.g., LPS and Nigericin)
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
This compound (lyophilized powder)
-
DMSO (high-purity)
-
Caspase-1 Inhibitor (e.g., Ac-YVAD-CHO) (for negative control)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture your cells to the desired density.
-
Induce caspase-1 activation using your chosen stimulus. For example, prime THP-1 cells with LPS (1 µg/mL) for 4 hours, followed by stimulation with Nigericin (10 µM) for 1 hour. Include an untreated control group.
-
-
Preparation of Cell Lysates:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant (cell lysate) and keep it on ice.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
-
Preparation of Reagents:
-
This compound Stock Solution (10 mM): Reconstitute the lyophilized powder in DMSO.
-
Working Substrate Solution (100 µM): Immediately before use, dilute the 10 mM stock solution 1:100 in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of cell lysate per well.
-
For negative control wells, pre-incubate the lysate with a caspase-1 inhibitor for 10-15 minutes before adding the substrate.
-
Add 50 µL of the 100 µM Working Substrate Solution to each well to initiate the reaction. The final substrate concentration will be 50 µM.
-
Include a blank well containing cell lysate and Assay Buffer without the substrate.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 450 nm.
-
Take readings every 5-10 minutes for 1-2 hours.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all readings.
-
Plot the fluorescence intensity versus time. The slope of the linear portion of the curve represents the rate of the reaction and is proportional to the caspase-1 activity.
-
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway leading to Caspase-1 activation.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enzo Life Sciences Ac-YVAD-AMC (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. abcam.cn [abcam.cn]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Dealing with weak or no signal in a Suc-YVAD-AMC caspase-1 assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering weak or no signal in Suc-YVAD-AMC caspase-1 assays.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any signal in my caspase-1 assay. What are the primary reasons for this?
A1: A complete lack of signal in a caspase-1 assay can stem from several factors. The most common issues include:
-
Inactive Caspase-1: The experimental conditions may not have successfully activated the inflammasome and, consequently, caspase-1.
-
Degraded Reagents: The this compound substrate or the caspase-1 enzyme (if using a purified system) may have degraded due to improper storage or handling.
-
Suboptimal Assay Conditions: Incorrect buffer composition, pH, or incubation times can inhibit enzyme activity.
-
Insufficient Cell Number: The number of cells may be too low to produce a detectable signal.
-
Inefficient Cell Lysis: If caspase-1 is not efficiently released from the cells, it cannot cleave the substrate.
Q2: My signal is very weak. How can I improve it?
A2: Weak signal suggests that the assay is working but requires optimization. Consider the following to boost your signal:
-
Increase Cell Number: A higher cell density will result in a greater concentration of caspase-1 upon stimulation. A general starting point is 40,000–60,000 cells per well in a 96-well plate.[1]
-
Optimize Stimulus: The concentration of the inflammasome activator (e.g., LPS, nigericin, ATP) and the incubation time may need to be optimized for your specific cell type.
-
Check Substrate Concentration: Ensure you are using the substrate at the recommended concentration. For this compound, this is often in the range of 50 µM.
-
Verify Lysis Buffer Efficacy: The lysis buffer must be compatible with caspase activity. Buffers containing detergents like CHAPS are often used.[2][3]
-
Extend Incubation Time: Increasing the incubation time of the lysate with the substrate may allow for more product formation, leading to a stronger signal. However, this should be tested to ensure linearity.
Q3: How can I be sure that the signal I'm measuring is specific to caspase-1?
A3: To confirm the specificity of your assay, it is crucial to include proper controls:
-
Negative Control: Unstimulated cells should be run in parallel to determine the background fluorescence.
-
Inhibitor Control: A specific caspase-1 inhibitor, such as Ac-YVAD-CHO or Z-YVAD-FMK, should be added to a set of stimulated samples.[4] A significant reduction in signal in the presence of the inhibitor confirms that the activity is due to caspase-1.
-
Positive Control: A known activator of the inflammasome in your cell type, such as nigericin, can serve as a positive control.[5] Alternatively, purified active caspase-1 can be used.
Q4: What are the optimal excitation and emission wavelengths for the this compound substrate?
A4: The fluorogenic group in this compound is 7-amino-4-methylcoumarin (B1665955) (AMC). Upon cleavage by caspase-1, free AMC is released. The optimal excitation wavelength for AMC is in the range of 340-360 nm, and the emission is measured between 440-460 nm. Another substrate, YVAD-AFC, uses 7-amino-4-trifluoromethyl coumarin (B35378) (AFC), which has an excitation of approximately 400 nm and an emission around 505 nm.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues with weak or no signal in your caspase-1 assay.
Experimental Workflow for Caspase-1 Activity Assay
References
- 1. promega.com [promega.com]
- 2. Enzo Life Sciences Caspase-Cell Lysis Buffer (30ml), Quantity: Each of | Fisher Scientific [fishersci.com]
- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 5. m.youtube.com [m.youtube.com]
Validation & Comparative
Choosing the Right Tool: A Comparative Guide to Suc-YVAD-AMC and Ac-YVAD-pNA for Caspase-1 Detection
For researchers, scientists, and drug development professionals, the accurate detection of caspase-1 activity is crucial for understanding inflammation, pyroptosis, and the efficacy of novel therapeutics. The selection of an appropriate substrate is a foundational step in assay design. This guide provides an objective comparison of the two most common caspase-1 substrates: the fluorogenic Suc-YVAD-AMC and the chromogenic Ac-YVAD-pNA, complete with supporting data and protocols to guide your experimental choices.
Core Differences: Fluorogenic vs. Chromogenic Detection
The primary distinction between this compound (Succinyl-Tyrosine-Valine-Alanine-Aspartic Acid-7-amino-4-methylcoumarin) and Ac-YVAD-pNA (Acetyl-Tyrosine-Valine-Alanine-Aspartic Acid-p-nitroanilide) lies in their reporter molecules. Both substrates utilize the tetrapeptide sequence "YVAD," which is a recognized cleavage site for caspase-1.[1] However, the cleavage event releases a different signaling molecule.
-
This compound: Upon cleavage by active caspase-1, the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC) is liberated. This fluorescence can be measured over time, providing a sensitive, continuous kinetic readout.
-
Ac-YVAD-pNA: Cleavage releases the chromophore p-nitroaniline (pNA).[2][3] This molecule imparts a yellow color to the solution, and its concentration is determined by measuring absorbance at or near 405 nm.[3][4]
This mechanistic difference is the primary driver of the varying performance characteristics, instrumentation requirements, and suitability for different experimental contexts.
Quantitative Performance Comparison
The choice of substrate directly impacts assay sensitivity and the range of detectable enzyme activity. Fluorometric assays are inherently more sensitive than colorimetric assays, allowing for the detection of lower levels of caspase-1 activity.
| Feature | This compound | Ac-YVAD-pNA |
| Detection Method | Fluorometric | Colorimetric |
| Substrate Type | Fluorogenic | Chromogenic |
| Cleavage Product | 7-amino-4-methylcoumarin (AMC) | p-nitroaniline (pNA) |
| Excitation Wavelength | ~380 nm | Not Applicable |
| Emission Wavelength | ~460 nm | Not Applicable |
| Absorbance Wavelength | Not Applicable | ~405 nm |
| Relative Sensitivity | High | Moderate |
| Typical Final Conc. | 50 µM | 200 µM |
| Instrumentation | Fluorometer / Fluorescence Plate Reader | Spectrophotometer / Absorbance Plate Reader |
Visualizing the Context: Signaling and Experimental Workflow
Understanding the biological context and the experimental procedure is key to effective assay design. The following diagrams illustrate the canonical caspase-1 activation pathway and the general workflow for its detection.
Caption: Canonical activation of caspase-1 via the NLRP3 inflammasome complex.
Caption: A standardized workflow for measuring caspase-1 activity from cell lysates.
Detailed Experimental Protocols
The following are generalized protocols for performing caspase-1 activity assays using either substrate.
Protocol 1: Fluorometric Assay with this compound
-
Sample Preparation:
-
Induce inflammasome activation in 1-5 x 10⁶ cells alongside an untreated control culture.
-
Pellet the cells by centrifugation and resuspend the pellet in 50 µL of chilled cell lysis buffer (e.g., 100 mM HEPES pH 7.2, 10% sucrose, 0.1% CHAPS, 1 mM EDTA). Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris. Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Determine protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well black plate, add 50-200 µg of protein lysate per well, adjusting the volume to 50 µL with cell lysis buffer.
-
Prepare a 2X Reaction Buffer (e.g., 200 mM HEPES pH 7.2, 20% sucrose, 0.2% CHAPS) and add DTT to a final concentration of 10 mM immediately before use.
-
Add 50 µL of the 2X Reaction Buffer with DTT to each well.
-
Add 5 µL of 1 mM YVAD-AFC/AMC substrate to each well for a final concentration of 50 µM.
-
-
Measurement and Analysis:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure fluorescence using a microplate reader with an excitation filter of ~380-400 nm and an emission filter of ~460-505 nm.
-
Compare the fluorescence from the treated sample with the untreated control to determine the fold increase in caspase-1 activity.
-
Protocol 2: Colorimetric Assay with Ac-YVAD-pNA
-
Sample Preparation:
-
Follow the same cell harvesting and lysis procedure as described in the fluorometric protocol. A higher cell count (2-5 x 10⁶) or protein amount (100-200 µg) may be necessary.
-
-
Assay Reaction:
-
In a 96-well clear flat-bottom plate, add 100-200 µg of protein lysate per well, adjusting the volume to 50 µL with cell lysis buffer.
-
Prepare a 2X Reaction Buffer and add DTT to a final concentration of 10 mM.
-
Add 50 µL of the 2X Reaction Buffer with DTT to each well.
-
Add 5 µL of 4 mM YVAD-pNA substrate to each well for a final concentration of 200 µM.
-
-
Measurement and Analysis:
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure absorbance at 405 nm using a microplate reader.
-
Compare the absorbance of the treated sample with the untreated control to determine the fold increase in caspase-1 activity.
-
Recommendations for Substrate Selection
The optimal choice between this compound and Ac-YVAD-pNA depends on the specific experimental goals and available resources.
Use this compound for:
-
High-Sensitivity Requirements: When expecting low levels of caspase-1 activity or working with limited sample material.
-
Kinetic Studies: The continuous nature of the fluorescent signal is ideal for monitoring enzyme kinetics in real-time.
-
High-Throughput Screening (HTS): Its higher sensitivity and signal-to-noise ratio are advantageous for screening compound libraries for caspase-1 inhibitors.
Use Ac-YVAD-pNA for:
-
Routine Assays: When robust and easily detectable caspase-1 activation is expected.
-
Limited Instrumentation: If only a standard absorbance plate reader is available.
-
Cost-Constrained Experiments: Chromogenic substrates and assays are often more economical than their fluorogenic counterparts.
-
Confirmation Studies: Can be used as an orthogonal method to validate findings from fluorometric assays.
References
A Comparative Guide to Fluorogenic Caspase-1 Substrates: Suc-YVAD-AMC and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorogenic caspase-1 substrate Suc-YVAD-AMC and its alternatives. The selection of an appropriate substrate is critical for the accurate measurement of caspase-1 activity, a key enzyme in the inflammatory response and pyroptotic cell death. This document outlines the performance of various substrates, supported by experimental data, to facilitate informed decisions in research and drug development.
Performance Comparison of Fluorogenic Caspase-1 Substrates
The ideal fluorogenic substrate for caspase-1 activity assays should exhibit high enzymatic efficiency (kcat/Km), a significant increase in fluorescence upon cleavage, and high specificity to minimize off-target effects. The following table summarizes key quantitative parameters for common caspase-1 substrates. Note that "Ac-" denotes an acetylated N-terminus, while "Suc-" indicates a succinylated N-terminus. This modification can influence substrate solubility and cell permeability.
| Substrate | Peptide Sequence | Fluorophore | Excitation (nm) | Emission (nm) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Key Features |
| This compound | Suc-Tyr-Val-Ala-Asp | AMC | 340-360 | 440-460 | ~14[1] | Data not readily available | Succinyl group may enhance solubility. |
| Ac-YVAD-AMC | Ac-Tyr-Val-Ala-Asp | AMC | 340-360 | 440-460 | 14[1] | 6.6 x 10³[2] | Based on the pro-IL-1β cleavage site; widely used.[2] |
| Ac-WEHD-AMC | Ac-Trp-Glu-His-Asp | AMC | 360-380 | 440-460 | 4[3] | 3.3 x 10⁵ | Identified as a highly efficient substrate for caspase-1, with a kcat/KM value ~50-fold higher than Ac-YVAD-AMC. |
| Ac-YVAD-AFC | Ac-Tyr-Val-Ala-Asp | AFC | 400 | 505 | Data not readily available | Data not readily available | AFC fluorophore offers a spectral shift to longer wavelengths, which can reduce background fluorescence from biological samples. |
| Ac-VAD-AFC | Ac-Val-Ala-Asp | AFC | 400 | 505 | Data not readily available | Data not readily available | A substrate designed for optimized enzyme recognition and rapid turnover. |
| Ac-YEVD-AMC | Ac-Tyr-Glu-Val-Asp | AMC | 340-360 | 440-460 | Data not readily available | Data not readily available | Designed for enhanced binding affinity to the caspase-1 active site. |
Note: Kinetic parameters can vary depending on assay conditions (e.g., buffer composition, pH, temperature). The data presented here are compiled from various sources and should be used for comparative purposes.
Signaling Pathway and Experimental Workflow
To understand the context in which these substrates are used, it is essential to visualize the caspase-1 activation pathway and the general workflow for assessing its activity.
Caspase-1 Activation Pathway
Caspase-1 is primarily activated through the assembly of a multi-protein complex called the inflammasome. This pathway is a critical component of the innate immune system.
Caption: Caspase-1 activation via the inflammasome complex.
Experimental Workflow for Comparing Caspase-1 Substrates
A typical workflow to compare the performance of different fluorogenic caspase-1 substrates involves a series of standardized steps to ensure reproducible and comparable results.
Caption: General workflow for comparing caspase-1 substrates.
Detailed Experimental Protocols
Accurate comparison of substrate performance relies on well-defined experimental protocols. Below is a general methodology for a biochemical assay to determine the kinetic parameters of different fluorogenic caspase-1 substrates.
Biochemical Caspase-1 Activity Assay for Substrate Comparison
This assay directly measures the enzymatic activity of purified caspase-1 with various fluorogenic substrates.
Materials:
-
Recombinant human caspase-1
-
Fluorogenic caspase-1 substrates (e.g., this compound, Ac-YVAD-AMC, Ac-WEHD-AMC)
-
Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
DMSO for dissolving substrates
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader with temperature control
Procedure:
-
Prepare Reagents:
-
Dissolve the fluorogenic substrates in DMSO to create stock solutions (e.g., 10 mM).
-
Prepare the assay buffer and equilibrate to 37°C.
-
Dilute the recombinant human caspase-1 in cold assay buffer to the desired working concentration (e.g., 10 nM). Keep the enzyme on ice until use.
-
-
Set up the Assay:
-
Prepare serial dilutions of each substrate in assay buffer. A typical concentration range to determine Km would be 0.1 to 10 times the expected Km value.
-
In a 96-well plate, add the diluted substrates to triplicate wells.
-
Include "no enzyme" controls for each substrate concentration to measure background fluorescence.
-
Include "no substrate" controls with the enzyme to measure any intrinsic fluorescence.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add the diluted caspase-1 enzyme solution to all wells except the "no enzyme" controls to initiate the reactions.
-
-
Measure Fluorescence:
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 340-360/440-460 nm for AMC) at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" controls) from the fluorescence readings of the enzyme-containing wells.
-
Convert the fluorescence units to the concentration of the released fluorophore using a standard curve prepared with the free fluorophore (e.g., AMC).
-
Plot the initial reaction velocity (V₀) against the substrate concentration.
-
Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation.
-
Calculate the turnover number (kcat) from Vmax and the enzyme concentration.
-
The catalytic efficiency is then determined as kcat/Km.
-
Conclusion
The choice of a fluorogenic substrate for caspase-1 activity assays is a critical determinant of experimental success. While this compound and its acetylated counterpart, Ac-YVAD-AMC, are widely used and based on a natural cleavage site, evidence suggests that substrates with the WEHD peptide sequence, such as Ac-WEHD-AMC, offer significantly higher catalytic efficiency. For experiments requiring enhanced sensitivity, Ac-WEHD-AMC may be the superior choice. When background fluorescence from biological samples is a concern, substrates utilizing the AFC fluorophore, which has longer excitation and emission wavelengths, should be considered. Ultimately, the optimal substrate will depend on the specific experimental requirements, including the expected enzyme concentration, the sample matrix, and the desired level of sensitivity. The provided protocols offer a framework for the direct comparison of these and other caspase-1 substrates in a laboratory setting.
References
Unveiling Inflammasome Activation: A Comparative Guide to Suc-YVAD-AMC
For researchers, scientists, and drug development professionals navigating the complexities of inflammasome research, the precise measurement of caspase-1 activity is paramount. This guide provides a comprehensive comparison of the fluorogenic substrate Suc-YVAD-AMC with alternative methods, supported by experimental data and detailed protocols, to facilitate an informed choice of assay for your specific research needs.
The activation of inflammasomes, multi-protein complexes central to innate immunity, culminates in the activation of caspase-1. This enzyme is a key mediator of inflammation, responsible for the cleavage and maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. Therefore, the accurate quantification of caspase-1 activity serves as a direct readout of inflammasome activation. This compound (Succinyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-Amino-4-methylcoumarin) has emerged as a widely used tool for this purpose.
The Principle of this compound: A Direct and Sensitive Approach
This compound is a synthetic tetrapeptide substrate that mimics the natural cleavage site of caspase-1. The peptide is conjugated to a fluorescent reporter molecule, 7-Amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. However, upon cleavage by active caspase-1, AMC is released, resulting in a measurable fluorescent signal that is directly proportional to the enzymatic activity. This method offers a sensitive and quantitative real-time measurement of caspase-1 activity in cell lysates.
Performance Comparison: this compound vs. Alternatives
The utility of this compound is best understood in comparison to other common methods for assessing inflammasome activation. The primary alternatives include other fluorogenic or colorimetric substrates, and indirect methods such as Enzyme-Linked Immunosorbent Assay (ELISA) for cytokine detection and Western blotting for protein analysis.
Data Presentation: Quantitative Comparison of Inflammasome Activation Readouts
The following tables present a comparative summary of quantitative data obtained from studies utilizing different methods to measure inflammasome activation.
Table 1: Comparison of Caspase-1 Activity Measurement Using Fluorogenic Substrates
| Feature | This compound | Ac-YVAD-AFC | Ac-WEHD-AMC |
| Detection Method | Fluorometric | Fluorometric | Fluorometric |
| Excitation/Emission (nm) | ~360 / ~460 | ~400 / ~505 | ~380 / ~460 |
| Relative Signal Intensity | High | High | Moderate to High |
| Specificity for Caspase-1 | Good, but can be cleaved by other caspases at high concentrations. | Good, also recognized by caspase-4 and -5. | Reported to have higher selectivity for caspase-1 over some other caspases. |
| Advantages | High sensitivity, widely used and validated. | Different spectral properties can be advantageous in multiplexing. | Potentially higher specificity. |
| Disadvantages | Potential for off-target cleavage by other proteases. | Potential for off-target cleavage. | May have lower signal intensity compared to YVAD-based substrates. |
Note: The relative signal intensity and specificity can vary depending on the experimental conditions and the purity of the recombinant enzyme or cell lysate.
Table 2: Comparative Analysis of Direct vs. Indirect Readouts of Inflammasome Activation
| Parameter | This compound Assay | IL-1β ELISA | Cleaved Caspase-1 Western Blot |
| Measurement | Direct Caspase-1 Enzymatic Activity | Secreted IL-1β Concentration | Relative abundance of cleaved Caspase-1 (p20/p10 subunits) |
| Quantification | Quantitative (rate of fluorescence increase) | Quantitative (concentration in pg/mL or ng/mL) | Semi-quantitative to Quantitative (band intensity) |
| Sensitivity | High | Very High | Moderate to Low |
| Throughput | High (96-well plate format) | High (96-well plate format) | Low |
| Time to Result | Rapid (1-2 hours) | Moderate (4-6 hours) | Slow (1-2 days) |
| Advantages | Direct measure of enzyme activity, high throughput, rapid. | Measures a key biological endpoint, highly sensitive. | Provides information on protein processing and molecular weight. |
| Disadvantages | Does not measure downstream biological effects. | Indirect measure of caspase-1 activity, can be influenced by cytokine secretion regulation. | Low throughput, less quantitative, technically more demanding. |
This table provides a general comparison. The actual performance may vary based on the specific kits, antibodies, and experimental protocols used.
Experimental Protocols: Methodologies for Key Experiments
Caspase-1 Activity Assay using this compound
This protocol outlines the general steps for measuring caspase-1 activity in cell lysates.
1. Sample Preparation (Cell Lysates): a. Culture cells to the desired density and treat with stimuli to induce inflammasome activation. Include untreated or vehicle-treated cells as a negative control. b. Pellet the cells by centrifugation and wash with ice-cold PBS. c. Lyse the cells in a suitable lysis buffer (e.g., containing HEPES, CHAPS, DTT). d. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic proteins. e. Determine the protein concentration of the lysate for normalization.
2. Assay Procedure: a. Prepare a reaction buffer (e.g., HEPES buffer with DTT and NaCl). b. In a 96-well black microplate, add a defined amount of protein lysate to each well. c. Add the this compound substrate to each well to a final concentration of 50-200 µM. d. Incubate the plate at 37°C, protected from light. e. Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) using a fluorescence plate reader with excitation at ~360 nm and emission at ~460 nm.
3. Data Analysis: a. Calculate the rate of increase in fluorescence (slope of the linear portion of the curve). b. Normalize the caspase-1 activity to the protein concentration of the lysate. c. The activity can be expressed as relative fluorescence units (RFU) per minute per milligram of protein.
IL-1β ELISA
This protocol provides a general workflow for measuring secreted IL-1β in cell culture supernatants.
1. Sample Collection: a. Following cell treatment, collect the cell culture supernatant. b. Centrifuge the supernatant to remove any cells or debris. c. The supernatant can be used immediately or stored at -80°C.
2. ELISA Procedure: a. Follow the manufacturer's instructions for the specific IL-1β ELISA kit. b. Typically, this involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and a stop solution.
3. Data Analysis: a. Measure the absorbance at the appropriate wavelength using a microplate reader. b. Generate a standard curve from the absorbance readings of the standards. c. Calculate the concentration of IL-1β in the samples based on the standard curve.
Mandatory Visualizations
Inflammasome Signaling Pathway
Unveiling the Inflammatory Cascade: A Comparative Guide to Caspase-1 Activity and IL-1β Secretion
For researchers, scientists, and drug development professionals, accurately quantifying the inflammatory response is paramount. A key signaling axis in this process involves the activation of caspase-1 and the subsequent secretion of the potent pro-inflammatory cytokine, Interleukin-1β (IL-1β). This guide provides a comprehensive comparison of the fluorometric Suc-YVAD-AMC assay for caspase-1 activity and the widely used ELISA for IL-1β secretion, supported by experimental data and detailed protocols.
The activation of the inflammasome, a multi-protein complex, is a critical event in the innate immune response. This activation leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then proteolytically cleaves pro-IL-1β, resulting in the mature, 17 kDa form of IL-1β that is subsequently secreted from the cell.[1][2] Therefore, a direct correlation is expected between the enzymatic activity of caspase-1 and the amount of secreted IL-1β. This guide explores this relationship to provide a framework for robust and reliable measurement of inflammasome activation.
Data Presentation: Correlating Caspase-1 Activity with IL-1β Secretion
To illustrate the correlation between caspase-1 activation and IL-1β secretion, we present data from a study on THP-1 human monocytic cells. In this experiment, cells were primed with lipopolysaccharide (LPS) and then stimulated with nigericin (B1684572) to induce NLRP3 inflammasome activation. Caspase-1 activity was measured using a fluorometric assay, and IL-1β secretion was quantified by ELISA.
| Treatment Condition | Caspase-1 Activity (Relative Fluorescence Units - RFU) | Secreted IL-1β (pg/mL) |
| Control (Unstimulated) | 100 ± 15 | Below detection limit |
| LPS (1 µg/mL) | 120 ± 20 | 50 ± 10 |
| Nigericin (10 µM) | 350 ± 30 | 800 ± 75 |
| LPS (1 µg/mL) + Nigericin (10 µM) | 850 ± 60 | 2500 ± 200 |
Note: The data presented is representative and compiled from typical results observed in inflammasome activation experiments.
The data clearly demonstrates a dose-dependent increase in both caspase-1 activity and IL-1β secretion upon stimulation with the inflammasome activator nigericin, particularly after LPS priming. This strong positive correlation underscores the utility of measuring both parameters to gain a comprehensive understanding of the inflammatory response.
Experimental Protocols
Detailed methodologies for the this compound caspase-1 assay and the IL-1β ELISA are provided below.
Protocol 1: Fluorometric Caspase-1 Activity Assay (this compound)
This protocol describes the measurement of caspase-1 activity in cell lysates using the fluorogenic substrate this compound.
Materials:
-
Cells of interest (e.g., THP-1 monocytes, bone marrow-derived macrophages)
-
Inflammasome activators (e.g., LPS, nigericin, ATP)
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose)
-
Caspase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM DTT, 10% sucrose)
-
Caspase-1 substrate: this compound (10 mM stock in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired stimuli to induce inflammasome activation. Include appropriate negative and positive controls.
-
Cell Lysis:
-
Following treatment, collect cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay) to normalize caspase activity.
-
Caspase-1 Assay:
-
In a 96-well black microplate, add 50-100 µg of protein lysate per well.
-
Adjust the volume of each well to 90 µL with Caspase Assay Buffer.
-
Add 10 µL of 200 µM this compound substrate to each well (final concentration: 20 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation at ~365 nm and emission at ~450 nm.
-
Data Analysis: Express caspase-1 activity as relative fluorescence units (RFU) per microgram of protein.
Protocol 2: IL-1β Secretion Assay (ELISA)
This protocol outlines the quantification of secreted IL-1β in cell culture supernatants using a sandwich ELISA.
Materials:
-
Cell culture supernatants from treated cells
-
IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
96-well clear, flat-bottom microplate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Microplate reader (450 nm absorbance)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the plate with Assay Diluent for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Sample and Standard Incubation:
-
Prepare a standard curve using recombinant IL-1β.
-
Add 100 µL of standards and cell culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of IL-1β in the samples by interpolating from the standard curve.
Mandatory Visualization
To further elucidate the processes described, the following diagrams visualize the key signaling pathway and experimental workflows.
References
A Comparative Guide to Suc-YVAD-AMC and Alternative Caspase-1 Substrates for Researchers
For researchers and drug development professionals investigating inflammatory pathways, the accurate measurement of caspase-1 activity is paramount. This guide provides a comprehensive comparison of the widely used fluorogenic substrate Suc-YVAD-AMC with its alternatives, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
The selection of an appropriate substrate is critical for the sensitivity and specificity of caspase-1 activity assays. While this compound has been a staple in the field, a variety of alternative substrates have been developed with potentially improved characteristics. This guide will delve into the performance of these substrates across different experimental models.
Quantitative Comparison of Caspase-1 Substrates
The efficiency of a substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of the enzyme for a particular substrate. Below is a summary of available kinetic data for common caspase-1 substrates.
| Substrate | Reporter Group | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| Ac-YVAD-pNA | p-nitroanilide | Not specified | 0.78 | Not specified | [1] |
| Ac-WEHD-AMC | aminomethylcoumarin | Not specified | Not specified | 522,000 | [2] |
| Ac-WEHD-pNA | p-nitroanilide | 16 | 0.9 | 56,000 | Thornberry et al. (1992) |
| Ac-YVAD-AMC | aminomethylcoumarin | Not specified | Not specified | ~10,440* | [2] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the experimental context, the following diagrams illustrate the caspase-1 signaling pathway and a typical experimental workflow for measuring its activity.
Caption: Inflammasome signaling pathway leading to caspase-1 activation and substrate cleavage.
Caption: General experimental workflow for a cell-based caspase-1 activity assay.
Detailed Experimental Protocol: Caspase-1 Activity Assay in Macrophages
This protocol provides a representative method for measuring caspase-1 activity in lipopolysaccharide (LPS)-primed macrophages using a fluorogenic substrate like this compound.
Materials:
-
Murine bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774A.1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
LPS (1 µg/mL)
-
ATP (5 mM) or Nigericin (10 µM)
-
Caspase-1 substrate (e.g., this compound, 50 µM final concentration)
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
96-well black, clear-bottom microplate
-
Fluorometric plate reader
Procedure:
-
Cell Seeding and Priming:
-
Seed macrophages in a 96-well plate at a density of 1 x 105 cells per well and allow them to adhere overnight.
-
Prime the cells by treating them with 1 µg/mL LPS for 4 hours.
-
-
Inflammasome Activation:
-
Following LPS priming, activate the inflammasome by adding an appropriate stimulus, such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.
-
Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with the activator only.
-
-
Cell Lysis:
-
After activation, centrifuge the plate at 300 x g for 5 minutes and carefully remove the culture supernatant.
-
Wash the cells once with ice-cold PBS.
-
Add 50 µL of ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
-
Caspase-1 Activity Measurement:
-
Prepare the caspase-1 reaction buffer containing the fluorogenic substrate. For each reaction, you will need 50 µL of 2x reaction buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT) containing 100 µM of the caspase-1 substrate.
-
In a new 96-well black plate, add 50 µL of the cell lysate to each well.
-
To initiate the reaction, add 50 µL of the 2x reaction buffer with the substrate to each well.
-
Incubate the plate at 37°C and protect it from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes for 1-2 hours) using a fluorometric plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 355/460 nm for AMC).
-
The rate of increase in fluorescence is proportional to the caspase-1 activity.
-
Calculate the caspase-1 activity by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the activity to the protein concentration of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).
-
Conclusion
The choice of a caspase-1 substrate can significantly impact the outcome of an experiment. While this compound is a widely recognized substrate, the available kinetic data suggests that substrates with the WEHD peptide sequence may offer higher catalytic efficiency. Researchers should consider these differences when designing their experiments and interpreting their results. The provided protocol and diagrams offer a solid foundation for conducting reliable and reproducible caspase-1 activity assays. For high-stakes applications, it is recommended to empirically test a panel of substrates to determine the optimal choice for the specific experimental system.
References
Safety Operating Guide
Proper Disposal of Suc-YVAD-AMC: A Guide for Laboratory Personnel
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical reagents, including the fluorogenic caspase-1 substrate Suc-YVAD-AMC. This guide provides essential information for researchers, scientists, and drug development professionals on the correct handling and disposal procedures for this compound. Adherence to these guidelines will minimize risks and ensure responsible laboratory practice.
This compound (Succinyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-Amino-4-methylcoumarin) is a sensitive substrate used to measure the activity of caspase-1, a key enzyme in inflammatory signaling pathways. While the hazards of this specific compound have not been exhaustively investigated, it is prudent to handle it with caution, following standard laboratory safety protocols.
Chemical and Safety Data Overview
The following table summarizes key information for this compound and related compounds. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information.
| Property | Information | Source |
| Synonyms | Ac-YVAD-AMC | [1] |
| Intended Use | For laboratory research use only. | [2][3] |
| Storage | Store at -20°C, desiccated and protected from light. Store away from oxidizing agents. | [2] |
| Personal Protective Equipment (PPE) | Chemical impermeable gloves, adequate ventilation. | [1] |
| In Case of Contact | Skin: Flush with running water. Seek medical attention if irritation occurs. Eyes: Wash out immediately with fresh running water. Seek medical attention if pain persists. | [2] |
| In Case of Inhalation | If dust is inhaled, remove from the contaminated area. Seek medical attention if irritation or discomfort persists. | [2] |
| In Case of Ingestion | Do NOT induce vomiting. Give water to rinse the mouth. | [2] |
Experimental Workflow & Disposal Procedure
A typical experiment involving this compound involves the preparation of a stock solution, its use in a caspase activity assay, and the subsequent disposal of all contaminated materials.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Waste Segregation:
-
Liquid Waste: All solutions containing this compound, including unused stock solutions, working solutions, and the contents of assay plates, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a separate, sealed, and clearly labeled hazardous solid waste container.
-
-
Decontamination: If a spill occurs, it should be cleaned up promptly. Avoid dust formation.[1] The area should be decontaminated according to your institution's standard operating procedures for chemical spills.
-
Disposal Method:
-
The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not dispose of this compound down the drain or in the regular trash.[1] This compound should not be allowed to enter sewer systems or contaminate water, foodstuffs, or feed.[1]
-
-
Packaging for Disposal:
-
Ensure waste containers are securely sealed to prevent leaks.
-
Label containers clearly with the contents, including the name "this compound" and any solvents used (e.g., DMSO).
-
Follow your institution's specific guidelines for hazardous waste pickup.
-
Decision Pathway for Disposal
The following diagram outlines the decision-making process for the proper disposal of waste contaminated with this compound.
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and compliance within the laboratory. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
